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4-Nitrophenetole

Cat. No.: B1664618
CAS No.: 100-29-8
M. Wt: 167.16 g/mol
InChI Key: NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Description

4-Nitrophenetole is an alkoxynitrosobenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1664618 4-Nitrophenetole CAS No. 100-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
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InChI Key

NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID7026655
Record name 1-Ethoxy-4-nitrobenzene
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Molecular Weight

167.16 g/mol
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Physical Description

Solid; [Hawley] Deep brown crystals; [MSDSonline]
Record name 4-Nitrophenetole
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Boiling Point

283 °C
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Flash Point

90 °C
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Solubility

SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE
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Density

1.1176 AT 100 °C/4 °C
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Vapor Pressure

0.00623 [mmHg]
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Color/Form

PRISMS FROM ALCOHOL, WATER OR ETHER

CAS No.

100-29-8
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Melting Point

60 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrophenetole: Mechanism, Pathway, and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthesis of 4-nitrophenetole, a key intermediate in the production of various pharmaceuticals and dyes. We will delve into the core chemical principles governing its formation, primarily through the Williamson ether synthesis, offering a detailed mechanistic breakdown and a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important organic transformation.

Introduction and Strategic Importance

This compound (4-ethoxy-1-nitrobenzene) is a valuable building block in organic synthesis. Its structure, featuring an ether linkage and a nitro group on an aromatic ring, makes it a versatile precursor. The nitro group can be readily reduced to an amine, which is a critical step in the synthesis of phenetidine and subsequently, active pharmaceutical ingredients (APIs) like the analgesic Paracetamol (acetaminophen).[1][2][3] The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic yet powerful SN2 reaction.[4][5]

The Core Reaction: Williamson Ether Synthesis

The synthesis of this compound from 4-nitrophenol and an ethyl halide is a textbook example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The overall transformation involves two critical steps: the deprotonation of the phenol to form a potent nucleophile, followed by the attack of this nucleophile on an electrophilic ethyl source.

Mechanistic Pathway

Step 1: Deprotonation and Formation of the Nucleophile

The reaction is initiated by the deprotonation of the hydroxyl group of 4-nitrophenol. Due to the strong electron-withdrawing nature of the para-nitro group, the phenolic proton of 4-nitrophenol is significantly acidic (pKa ≈ 7.15), making it susceptible to removal by a suitable base.[6] In a common laboratory preparation, this is achieved by dissolving metallic sodium in absolute ethanol, which generates sodium ethoxide (in situ), a strong base.[7]

The sodium ethoxide then deprotonates the 4-nitrophenol to form the sodium 4-nitrophenoxide salt. This resulting phenoxide ion is a powerful nucleophile, stabilized by resonance that delocalizes the negative charge onto the nitro group.

Step 2: SN2 Nucleophilic Attack

The highly nucleophilic 4-nitrophenoxide ion attacks the electrophilic carbon atom of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This occurs in a concerted, backside attack characteristic of an SN2 reaction, where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[8] The halide ion is displaced as a leaving group, resulting in the formation of this compound.

Williamson_Ether_Synthesis Mechanism of this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R1 4-Nitrophenol I1 Sodium 4-Nitrophenoxide (Nucleophile) R1->I1 + NaOEt R2 Sodium Ethoxide (Base) R2->I1 R3 Ethyl Iodide P1 This compound R3->P1 I1->P1 + EtI P3 Ethanol P2 Sodium Iodide P1->P2 + NaI

Caption: The reaction pathway for this compound synthesis via Williamson etherification.

Field-Proven Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[7]

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
4-Nitrophenol0.2 mole (27.8 g)Starting material
Metallic Sodium0.25 g-equivalent (5.75 g)Base precursor (forms NaOEt)
Absolute Ethanol300 mLSolvent and reagent (forms NaOEt)
Ethyl Iodide (or Bromide)0.2 mole (31.2 g, 16 mL)Electrophile (ethyl source)
5% Sodium Carbonate Solution100 mLAqueous wash (removes unreacted phenol)
Diethyl Ether~200-300 mLExtraction solvent
Anhydrous Calcium Chloride~5-10 gDrying agent
Round-bottom flask, Reflux Condenser, Heating Mantle, Stirring Apparatus, Separatory Funnel, Distillation ApparatusStandard laboratory glassware and equipmentReaction, work-up, and purification
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide: Carefully add 0.25 g-equivalent of metallic sodium in small pieces to 300 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow all the sodium to react completely.

  • Addition of Phenol: Once the sodium ethoxide solution has cooled slightly, add a solution of 0.2 mole of 4-nitrophenol dissolved in a small amount of absolute ethanol.

  • Alkylation Reaction: Add 0.2 mole of ethyl iodide to the mixture. Equip the flask with a stirrer and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 5 hours, ensuring the exclusion of atmospheric moisture.[7]

  • Solvent Removal: After the reflux period, arrange the apparatus for distillation and distill off the majority of the ethanol solvent. A 20-cm Vigreux column is recommended for efficient separation.[7]

  • Aqueous Work-up: Cool the concentrated reaction residue and pour it into 100 mL of 5% aqueous sodium carbonate solution. This step neutralizes any acidic impurities and converts any unreacted 4-nitrophenol into its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (e.g., 3 x 75 mL portions).

  • Washing and Drying: Combine the organic extracts and wash them with water to remove residual sodium carbonate. Dry the ether layer over anhydrous calcium chloride.

  • Purification: Filter off the drying agent and remove the diethyl ether by distillation. The crude this compound can be purified either by recrystallization from an ethanol/water mixture or by vacuum fractionation. The final product is a solid with a melting point of 60°C and the expected yield is approximately 60%.[7]

Scientific Integrity & Causality

Expertise & Trustworthiness in Protocol Design:

  • Choice of Base and Solvent: The use of metallic sodium in absolute ethanol is a deliberate choice to create a strong, anhydrous base (sodium ethoxide).[7] Anhydrous conditions are critical to prevent water from competing as a nucleophile or reacting violently with the sodium. Using ethanol as the solvent ensures the solubility of both the resulting phenoxide and the base.

  • Choice of Alkyl Halide: Ethyl iodide is an excellent electrophile for this SN2 reaction. The iodide ion is a superb leaving group, facilitating a rapid reaction rate.[5] Furthermore, as a primary halide, it strongly favors the substitution pathway over the competing E2 elimination reaction, which would become significant with secondary or tertiary halides.[4][8]

  • Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe. The 5-hour duration is an empirically determined optimum for achieving a high yield.[7]

  • Self-Validating Work-up: The work-up procedure is designed to systematically remove byproducts and unreacted starting materials. The sodium carbonate wash is a critical step that validates the separation; it selectively removes the acidic 4-nitrophenol, leaving the neutral ether product in the organic phase.[7] The final purification by recrystallization or distillation, confirmed by a sharp melting point at the literature value (60°C), serves as the ultimate validation of product identity and purity.[7]

Alternative Methodologies: Phase-Transfer Catalysis

While the classical Williamson synthesis is robust, modern approaches often employ Phase-Transfer Catalysis (PTC) to enhance efficiency and safety.[9][10] In a PTC system, the reaction can be run in a biphasic (aqueous-organic) system.

  • Mechanism: 4-nitrophenol is dissolved in an organic solvent (e.g., toluene) with the ethyl halide. An aqueous solution of a simple base (e.g., NaOH) is used for deprotonation. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the ethyl halide.[11][12]

  • Advantages: This method avoids the use of hazardous metallic sodium and the need for strictly anhydrous solvents, making the process greener, safer, and often more cost-effective for industrial applications.[13]

Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Preparation (4-Nitrophenol, Na, EtOH, EtI) B Reaction Under Reflux (5 hours) A->B C Solvent Distillation B->C D Aqueous Wash (Na2CO3) C->D E Solvent Extraction (Ether) D->E F Drying (CaCl2) E->F G Crude Product Isolation F->G H Recrystallization or Vacuum Fractionation G->H I Characterization (MP, NMR, IR) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Physical and chemical properties of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitrophenetole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 100-29-8), a key intermediate in the synthesis of various organic compounds. We delve into its core physical and chemical properties, spectroscopic profile, reactivity, and established protocols for its synthesis and purification. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.

Compound Identification and Nomenclature

Precise identification is the foundation of any chemical study. This compound is known by several names, which can be critical when searching literature and regulatory databases.

  • Systematic IUPAC Name : 1-ethoxy-4-nitrobenzene[1]

  • Common Synonyms : p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether[1][2][3]

  • CAS Registry Number : 100-29-8[1]

  • Molecular Formula : C₈H₉NO₃[1]

  • Molecular Weight : 167.16 g/mol [1]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It typically appears as a brown or yellow crystalline solid[2][4].

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Melting Point 56-60 °C[2][4]
Boiling Point 283 °C (at 760 mmHg)[1][5]
112-115 °C (at 3 mmHg)[2][4]
Density 1.1176 g/cm³ (at 100 °C)[1]
Flash Point 134.1 °C[5]
Vapor Pressure 0.00555 mmHg (at 25 °C)[4][5]
Solubility Slightly soluble in water and alcohol. Soluble in hot petroleum ether. Very soluble in hot alcohol, diethyl ether, acetone, and benzene.[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[2][6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include a triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-CH₂-), and two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands indicating the presence of the nitro group (NO₂) typically around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). The C-O-C ether linkage will also show a characteristic stretch.[1]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 167. Key fragmentation patterns include the loss of the ethoxy group.[1]

  • UV-Vis Spectroscopy : In hexane, this compound exhibits a maximum absorption (λmax) at 295 nm, which is characteristic of the chromophoric system.[1]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is primarily dictated by the nitro group and the aromatic ether linkage.

Reduction of the Nitro Group

The most significant reaction for synthetic applications is the reduction of the nitro group to an amine. This transformation yields p-phenetidine, a valuable precursor for pharmaceuticals.

Nitrophenetole This compound Phenetidine p-Phenetidine Nitrophenetole->Phenetidine [H] (e.g., Fe/HCl, H₂/Pd-C) cluster_prep Reactant Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt Reaction Phenoxide 4-Nitrophenoxide (in situ) NaOEt->Phenoxide Deprotonation Nitrophenol 4-Nitrophenol Nitrophenol->Phenoxide Deprotonation EthylIodide Ethyl Iodide Reflux Reflux (5 hrs) EthylIodide->Reflux SN2 Reaction Phenoxide->Reflux SN2 Reaction Distill Distill Ethanol Reflux->Distill Solvent Removal Extract Liquid-Liquid Extraction Distill->Extract Caustic Wash & Extraction Dry Dry (CaCl₂) Extract->Dry Dry Organic Layer Final Vacuum Distillation or Recrystallization Dry->Final Final Purification Product Pure this compound Final->Product Yields

References

4-Nitrophenetole CAS number 100-29-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitrophenetole (CAS 100-29-8) for Scientific Professionals

Introduction: Understanding this compound

This compound, also known as 1-ethoxy-4-nitrobenzene, is an aromatic organic compound that serves as a pivotal intermediate in various synthetic pathways. Characterized by a benzene ring substituted with a nitro group and an ethoxy group at the para position, its chemical structure imparts a unique reactivity profile that is highly valuable in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. This compound is typically a yellow or brown crystalline solid.[1][2][4] Its core identifiers and physical properties are summarized below.

Chemical Identity
IdentifierValueSource(s)
CAS Number 100-29-8[1][5]
IUPAC Name 1-ethoxy-4-nitrobenzene[5]
Molecular Formula C₈H₉NO₃[1][5]
Molecular Weight 167.16 g/mol [3][5]
Synonyms p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether[5][6]
Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
Appearance Yellow to brown crystalline solid[1][2]
Melting Point 56-60 °C[1][6]
Boiling Point 283 °C (at 760 mmHg) / 112-115 °C (at 3 mmHg)[1][5][6]
Density 1.178 g/cm³[6]
Flash Point 134.1 °C[1][6]
Vapor Pressure 0.00555 mmHg at 25°C[1][6]
Solubility Slightly soluble in water; soluble in hot alcohol, diethyl ether, acetone, and benzene.[5][5]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are a direct consequence of its molecular structure, including the aromatic ring, the nitro group, and the ethyl ether moiety.

TechniqueKey Features and InterpretationSource(s)
¹H NMR Signals typically appear around δ 8.18 (d, 2H, aromatic protons ortho to -NO₂), δ 6.94 (d, 2H, aromatic protons ortho to -OCH₂CH₃), δ 4.13 (q, 2H, -OCH₂CH₃), and δ 1.46 (t, 3H, -OCH₂CH₃). The distinct doublet, quartet, and triplet patterns are characteristic of the para-substituted ethoxybenzene structure.[7]
¹³C NMR Expected signals for 8 unique carbon atoms, including the two ipso-carbons attached to the ethoxy and nitro groups, four aromatic CH carbons, and the two carbons of the ethyl group.[1]
IR Spectroscopy Characteristic peaks include strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching (around 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹), C-O-C ether linkage stretching (around 1240-1260 cm⁻¹), and C-H stretching from the aromatic ring and ethyl group.[1][5]
Mass Spectrometry (EI-MS) The molecular ion peak [M]⁺ is observed at m/z 167. Key fragmentation patterns often show a prominent peak at m/z 139 due to the loss of an ethylene fragment (-C₂H₄).[5]
UV-Vis Spectroscopy Maximum absorption (λmax) in hexane is observed at 295 nm, corresponding to the π → π* electronic transitions within the nitrated aromatic system.[5]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized. Its utility stems from its role as a stable intermediate that can undergo further chemical transformations.

Common Synthetic Pathway: Williamson Ether Synthesis

The most common and field-proven method for preparing this compound is via the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The causality behind this choice is the high acidity of the phenolic proton (pKa ≈ 7.15 for 4-nitrophenol), which allows for easy formation of the nucleophilic phenoxide, and the excellent leaving group ability of halides.[8][9]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Nitrophenol P1 Nucleophilic Attack (SN2 Mechanism) R1->P1 R2 Ethyl Iodide R2->P1 R3 Sodium Ethoxide (Base) R3->P1 Prod1 This compound P1->Prod1 Prod2 Sodium Iodide P1->Prod2

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Nitrophenol

This protocol is a self-validating system adapted from established procedures, designed to yield high-purity this compound.[9]

  • Preparation of Sodium Ethoxide: In a dry, round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve a stoichiometric amount of metallic sodium (0.25 gram-equivalent) in absolute ethanol (300 mL) under an inert atmosphere. This in-situ formation of sodium ethoxide provides the strong base necessary for deprotonation.

  • Formation of the Phenoxide: Once the sodium has completely dissolved, add 4-nitrophenol (1 equivalent), previously dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution. The formation of the sodium 4-nitrophenoxide salt is typically accompanied by a color change.

  • Nucleophilic Substitution: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture. The excess alkylating agent ensures the reaction proceeds to completion.

  • Reaction Execution: Heat the mixture to reflux with constant stirring for approximately 5 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction. It is crucial to protect the reaction from moisture, which could consume the base.

  • Workup and Isolation:

    • After cooling, remove the bulk of the ethanol solvent using a rotary evaporator.

    • Pour the concentrated residue into a dilute solution of sodium carbonate (~5%) to neutralize any remaining acidic impurities.

    • Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether.

    • Combine the organic extracts, wash with water to remove inorganic salts, and dry over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified either by vacuum distillation (collecting the fraction at 112-115 °C/3 mmHg) or by recrystallization from an ethanol/water mixture to yield the final product.[1][9] A typical yield for this procedure is around 60%.[9]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). This transformation is the most significant reaction in its application, as it yields p-phenetidine, a precursor to many pharmaceuticals.[3][10]

  • Aromatic Ring: The nitro group is a strong deactivating group, making electrophilic aromatic substitution reactions difficult. Conversely, it strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself, though the ethoxy group already occupies the para position.

  • Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3]

Applications in Drug Development and Chemical Synthesis

The primary value of this compound lies in its role as a versatile building block for more complex molecules.

Intermediate for Pharmaceuticals

The reduction of this compound to p-phenetidine is a key step in the synthesis of several active pharmaceutical ingredients (APIs). Historically, p-phenetidine was the direct precursor to phenacetin, an analgesic and antipyretic. While phenacetin's use has declined due to side effects, p-phenetidine and its derivatives remain important in the synthesis of other drugs.[3] The conversion of related intermediates like 4-nitrophenol to paracetamol (acetaminophen) highlights the importance of this class of compounds in the pharmaceutical industry.[8][10]

Precursor for Dyes and Other Chemicals

Beyond pharmaceuticals, the amine derived from this compound (p-phenetidine) is an intermediate for producing dyes and the sweetener dulcin (4-ethoxyphenylurea).[2][3]

Applications_Flow A This compound (CAS 100-29-8) B Reduction of Nitro Group A->B C p-Phenetidine (Intermediate) B->C D Pharmaceuticals (e.g., Analgesics) C->D E Dyes & Pigments C->E F Sweeteners (e.g., Dulcin) C->F

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper handling and awareness of toxicological properties are paramount for ensuring laboratory safety.

GHS Hazard Profile

This compound is classified as hazardous. Key GHS statements include:

  • H302: Harmful if swallowed. [5]

  • H312: Harmful in contact with skin. [5]

Emergency treatment may be required for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5] Lethal dose studies in rats indicate potential for liver injury and anesthesia at high doses.[5]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3]

References

Spectroscopic Fingerprinting of 4-Nitrophenetole: A Technical Guide to ¹H NMR, ¹³C NMR, and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 4-Nitrophenetole

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This compound (1-ethoxy-4-nitrobenzene), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals, demands rigorous analytical scrutiny to ensure its identity and purity.[1] This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. As we delve into the spectral data, we will not only present the characteristic signals but also elucidate the underlying principles and experimental considerations that empower researchers to interpret these spectra with confidence. This guide is designed for scientists and professionals who seek a comprehensive understanding of how these powerful analytical techniques unravel the molecular architecture of this compound.

The structural framework of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique and interpretable spectroscopic profile. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum are dictated by the electronic environment of the protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of a ¹H NMR spectrum is critically dependent on the sample preparation and the parameters of the spectrometer. The following is a generalized protocol for obtaining a high-resolution spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is crucial as its residual proton signals should not overlap with the analyte signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak, making the addition of TMS optional.

  • Instrumental Setup and Data Acquisition:

    • The spectrum is typically acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion.

    • The instrument is tuned and shimmed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

    • A standard one-pulse experiment is usually sufficient for acquiring a ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve this compound\nin deuterated solvent Dissolve this compound in deuterated solvent Transfer to\nNMR tube Transfer to NMR tube Dissolve this compound\nin deuterated solvent->Transfer to\nNMR tube Insert sample\ninto spectrometer Insert sample into spectrometer Transfer to\nNMR tube->Insert sample\ninto spectrometer Tune and shim\nthe instrument Tune and shim the instrument Insert sample\ninto spectrometer->Tune and shim\nthe instrument Acquire FID Acquire FID Tune and shim\nthe instrument->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase and baseline\ncorrection Phase and baseline correction Fourier Transform->Phase and baseline\ncorrection Integration and\npeak picking Integration and peak picking Phase and baseline\ncorrection->Integration and\npeak picking

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the ethoxy group significantly influence the chemical shifts of the aromatic protons.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6~8.19Doublet (d)~9.02H
H-3, H-5~6.94Doublet (d)~9.02H
-O-CH₂-CH₃~4.13Quartet (q)~7.02H
-O-CH₂-CH₃~1.47Triplet (t)~7.03H

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Analysis of the Spectrum:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region of the spectrum displays two doublets, a classic pattern for a 1,4-disubstituted benzene ring.

    • The protons ortho to the strongly electron-withdrawing nitro group (H-2 and H-6) are significantly deshielded and appear at a downfield chemical shift of approximately 8.19 ppm. The signal is a doublet due to coupling with the adjacent protons (H-3 and H-5).

    • The protons ortho to the electron-donating ethoxy group (H-3 and H-5) are shielded and resonate at a more upfield chemical shift of around 6.94 ppm. This signal is also a doublet due to coupling with H-2 and H-6.

    • The coupling constant for both doublets is approximately 9.0 Hz, which is typical for ortho-coupling in a benzene ring.

  • Ethoxy Group Protons (-O-CH₂-CH₃): The aliphatic region of the spectrum reveals the signals for the ethoxy group.

    • The methylene protons (-O-CH₂-) are adjacent to the electronegative oxygen atom, which deshields them, resulting in a quartet at approximately 4.13 ppm. The quartet multiplicity arises from coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3).

    • The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing as a triplet at around 1.47 ppm. The triplet multiplicity is due to coupling with the two equivalent protons of the adjacent methylene group (n+1 rule, where n=2).

    • The coupling constant for the quartet and the triplet is the same, approximately 7.0 Hz, as expected for vicinal coupling in an ethyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires a slightly different approach compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Instrumental Setup and Data Acquisition:

    • ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing the C-H coupling. This results in each unique carbon appearing as a singlet.

    • A larger number of scans are usually necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Signal Assignment Chemical Shift (δ, ppm)
C-4 (ipso to -NO₂)~164.0
C-1 (ipso to -OCH₂CH₃)~141.5
C-2, C-6~125.8
C-3, C-5~114.5
-O-CH₂-CH₃~64.2
-O-CH₂-CH₃~14.6

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Analysis of the Spectrum:

  • Aromatic Carbons:

    • The ipso-carbon attached to the ethoxy group (C-1) is deshielded by the electronegative oxygen and appears at approximately 164.0 ppm.

    • The ipso-carbon attached to the nitro group (C-4) is also significantly deshielded, resonating at around 141.5 ppm.

    • The carbons ortho to the nitro group (C-2 and C-6) are deshielded and appear at about 125.8 ppm.

    • The carbons meta to the nitro group (and ortho to the ethoxy group) (C-3 and C-5) are shielded by the electron-donating effect of the ethoxy group, resulting in a signal at a more upfield position of approximately 114.5 ppm.

  • Ethoxy Group Carbons:

    • The methylene carbon (-O-CH₂-) is directly attached to the electronegative oxygen atom and is therefore deshielded, appearing at around 64.2 ppm.

    • The methyl carbon (-CH₃) is further from the oxygen and is the most shielded carbon in the molecule, resonating at approximately 14.6 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

Experimental Protocol: Obtaining the IR Spectrum of a Solid Sample

For a solid sample like this compound, the IR spectrum can be obtained using several techniques. The KBr pellet method is a common and reliable approach.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition Grind sample\nwith KBr Grind sample with KBr Press into\na thin pellet Press into a thin pellet Grind sample\nwith KBr->Press into\na thin pellet Place pellet\nin spectrometer Place pellet in spectrometer Press into\na thin pellet->Place pellet\nin spectrometer Record background\nspectrum Record background spectrum Place pellet\nin spectrometer->Record background\nspectrum Record sample\nspectrum Record sample spectrum Record background\nspectrum->Record sample\nspectrum

Caption: A simplified workflow for obtaining an IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound is dominated by strong absorptions from the nitro group, as well as characteristic bands from the aromatic ring and the ethoxy group.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Asymmetric NO₂ Stretch1525 - 1475Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
Symmetric NO₂ Stretch1355 - 1315Strong
C-O-C Asymmetric Stretch1280 - 1240Strong
C-O-C Symmetric Stretch1050 - 1010Medium
C-N Stretch870 - 830Medium
Out-of-plane C-H Bending (para-disubstituted)860 - 800Strong

Analysis of the Spectrum:

  • Nitro Group Vibrations: The most characteristic and intense bands in the spectrum are due to the nitro group. The asymmetric stretch appears as a strong band around 1510 cm⁻¹, and the symmetric stretch is observed as another strong band near 1340 cm⁻¹. The presence of these two strong absorptions is a definitive indicator of a nitro compound.

  • Aromatic Ring Vibrations: The spectrum shows absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and several bands for C=C stretching in the 1600-1450 cm⁻¹ region. A strong out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

  • Ethoxy Group Vibrations: The aliphatic C-H stretching of the ethyl group is observed as medium intensity bands just below 3000 cm⁻¹. The strong absorption around 1250 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of the aryl-alkyl ether, while the symmetric stretch appears around 1040 cm⁻¹.

  • C-N Stretch: The stretching vibration of the C-N bond is typically found in the 870-830 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H NMR reveals the proton connectivity and the substitution pattern on the aromatic ring. ¹³C NMR maps out the carbon skeleton of the molecule. Finally, IR spectroscopy confirms the presence of the key functional groups, most notably the nitro and ether linkages. By understanding the principles behind each technique and the influence of molecular structure on the spectral data, researchers can confidently identify and assess the purity of this compound, ensuring its suitability for downstream applications in research and development. This guide serves as a foundational reference for the spectroscopic analysis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Solubility of 4-Nitrophenetole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenetole (1-ethoxy-4-nitrobenzene), a key intermediate in various chemical syntheses. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, qualitative solubility characteristics, and detailed methodologies for experimental determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to empower informed solvent selection and experimental design. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, present known qualitative data, and provide a robust, step-by-step guide for quantitative solubility determination.

Introduction to this compound

This compound, with the chemical formula C₈H₉NO₃, is a yellow crystalline solid.[1] Its molecular structure, featuring a nitro group and an ethoxy group on a benzene ring, dictates its chemical reactivity and physical properties.

2.1 Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 58-60 °C[3]
Boiling Point 283 °C[2]
CAS Number 100-29-8[2]

2.2 Industrial and Research Significance

This compound serves as a crucial precursor in the synthesis of various organic compounds. It is particularly important in the pharmaceutical industry and in the manufacturing of dyes.[1] The ethoxy group and the nitro group provide reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

2.3 The Critical Role of Solubility in its Applications

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and impurities in a given solvent at various temperatures.

  • Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound in various excipients and solvents is a key determinant of the final product's characteristics.

  • Analytical Chemistry: Accurate quantification of this compound using techniques like HPLC or UV-Vis spectroscopy requires its complete dissolution in a suitable solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[4]

3.1 "Like Dissolves Like": A Molecular Perspective

This adage is rooted in the concept of polarity. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4] this compound possesses both polar (the nitro group) and nonpolar (the benzene ring and the ethyl group) characteristics, giving it a moderate polarity. Therefore, it is expected to be more soluble in solvents of intermediate polarity.

3.2 Solvent-Solute Interactions

The dissolution process can be conceptually broken down into three steps:

  • Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid this compound.

  • Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

3.3 Impact of Temperature on Solubility

The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.

Qualitative Solubility Data of this compound

  • Water: Insoluble[1]

  • Ethanol: Moderately soluble[1]

  • Ether: Moderately soluble[1]

These observations align with the molecular structure of this compound. Its largely organic and moderately polar nature makes it sparingly soluble in the highly polar water, but more amenable to dissolution in organic solvents like ethanol and ether.

Experimental Determination of Solubility

Given the scarcity of quantitative data, researchers often need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely used technique.

5.1 The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Dilution: Accurately dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.

5.2 Workflow Diagram for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent equil1 Agitate in a temperature-controlled environment for 24-48 hours prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to ensure complete separation sep1->sep2 quant1 Withdraw a known volume of the supernatant sep2->quant1 quant2 Perform accurate serial dilutions quant1->quant2 quant3 Analyze by HPLC or UV-Vis Spectrophotometry quant2->quant3 quant4 Calculate original concentration quant3->quant4

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents.

6.1 Solvent Polarity and Protic/Aprotic Nature

As previously discussed, the polarity of the solvent plays a significant role. Solvents with moderate polarity are likely to be good candidates for dissolving this compound. Furthermore, the ability of a solvent to act as a hydrogen bond donor or acceptor can be important. While this compound cannot donate a hydrogen bond, the oxygen atoms in the ethoxy and nitro groups can act as hydrogen bond acceptors. Therefore, protic solvents (e.g., alcohols) that can donate hydrogen bonds may exhibit good solvating power for this compound.

6.2 Logical Relationships in Solubility

G cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties cluster_conditions External Conditions compound This compound (Solute) polarity Moderate Polarity compound->polarity h_bond_acceptor H-Bond Acceptor compound->h_bond_acceptor solubility Solubility polarity->solubility 'Like Dissolves Like' h_bond_acceptor->solubility 'Like Dissolves Like' solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond H-Bonding Capacity solvent_h_bond->solubility temperature Temperature temperature->solubility Generally Increases

Caption: Factors influencing the solubility of this compound.

6.3 Temperature Effects

For most solid solutes, solubility increases with temperature. When planning a recrystallization, it is crucial to select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the key to achieving high recovery of the purified compound upon cooling.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for rational solvent selection. This guide has provided a framework for understanding and predicting the solubility behavior of this compound. Furthermore, the detailed experimental protocol for determining equilibrium solubility empowers researchers to generate the precise data required for their specific applications, be it in organic synthesis, pharmaceutical formulation, or analytical method development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Approach for the Characterization of Nitroaromatic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

4-Nitrophenetole, an ether derivative of 4-nitrophenol, is a compound of interest in various fields of chemical research and development. As with many nitroaromatic compounds, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process development, and risk assessment. This technical guide provides a comprehensive framework for evaluating the thermal hazards of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document will focus on the established methodologies for thermal analysis. We will leverage data from the closely related and well-studied analogue, 4-nitrophenol, to provide context and illustrative examples of expected thermal behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the comprehensive thermal characterization of this compound and similar nitroaromatic compounds.

Introduction: The Imperative of Thermal Stability Analysis for Nitroaromatic Compounds

Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. This functional group is a known explosophore, rendering many such compounds energetically unstable upon heating. The thermal decomposition of nitroaromatics can be highly exothermic and may lead to rapid pressure increases, posing significant safety risks in laboratory and industrial settings.[1] Therefore, a rigorous evaluation of the thermal stability and decomposition pathway of any new or existing nitroaromatic compound, such as this compound, is not merely a matter of scientific curiosity but a critical safety and regulatory requirement.

This compound (4-ethoxy-1-nitrobenzene) shares structural similarities with 4-nitrophenol, a compound known to decompose violently at elevated temperatures.[1][2] The primary distinction is the substitution of the phenolic hydroxyl group with an ethoxy group. While this modification alters the molecule's physical and chemical properties, the presence of the nitro group on the aromatic ring remains the primary determinant of its potential thermal hazards.

This guide will detail the application of key thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—for the characterization of this compound. We will present standardized, self-validating protocols and discuss the interpretation of the resulting data to assess thermal stability, identify decomposition temperatures, and estimate the energy released during decomposition.

Core Analytical Techniques for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The two primary techniques employed for initial screening and characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about thermal events such as melting, crystallization, and decomposition. For hazard assessment, DSC is crucial for determining the onset temperature of decomposition and the enthalpy (heat) of decomposition (ΔHd). A large exothermic ΔHd is a key indicator of a potential thermal hazard.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for identifying the mass loss associated with different decomposition steps. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can help identify the gaseous byproducts of decomposition.

The logical workflow for a preliminary thermal hazard assessment is depicted in the following diagram:

G cluster_0 Thermal Hazard Assessment Workflow A Sample Preparation (this compound) B Differential Scanning Calorimetry (DSC) - Determine T_onset - Measure ΔH_decomposition A->B C Thermogravimetric Analysis (TGA) - Determine T_decomposition - Quantify Mass Loss A->C D Data Analysis & Interpretation B->D C->D E Hazard Classification & Risk Mitigation D->E

Caption: A generalized workflow for the thermal hazard assessment of a nitroaromatic compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust and reproducible framework for the thermal analysis of this compound. The experimental parameters are chosen to ensure the detection of key thermal events while prioritizing safety.

3.1. Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any volatile decomposition products and ensure accurate enthalpy measurements.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of any exothermic event by extrapolating the baseline to the tangent of the peak's leading edge.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

3.2. Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and quantify the mass loss of this compound upon heating.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Calculate the percentage of mass lost at different temperature ranges.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Illustrative Data from a Structural Analogue: 4-Nitrophenol

PropertyValue (for 4-Nitrophenol)Source
Melting Point 113–114 °C[3]
Boiling Point 279 °C (decomposes)[3]
Decomposition Behavior Decomposes violently at 279 °C. Its exothermic decomposition can cause a dangerously fast pressure increase.[1][2]
Decomposition Products Emits toxic fumes of nitrogen oxides upon heating to decomposition.[1]

Predicted Decomposition Pathway of this compound

Based on the known decomposition mechanisms of nitroaromatic compounds, a plausible decomposition pathway for this compound can be proposed. The initiation step is likely the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This would generate a phenoxy radical and a nitrogen dioxide radical. Subsequent reactions of these highly reactive species would lead to the formation of a complex mixture of gaseous products and a solid residue.

G cluster_0 Plausible Decomposition Pathway of this compound A This compound B Homolytic Cleavage of C-NO₂ Bond A->B Heat C 4-Ethoxyphenoxy Radical + •NO₂ B->C D Secondary Reactions C->D E Gaseous Products (NOx, CO, CO₂, etc.) D->E F Polymeric Residue D->F

Caption: A simplified, plausible decomposition pathway for this compound initiated by thermal energy.

Conclusion: A Call for Rigorous and Systematic Evaluation

The thermal stability and decomposition behavior of this compound are critical parameters that dictate its safe handling and use. This guide has provided a comprehensive methodological framework for the systematic evaluation of these properties using standard thermoanalytical techniques. While specific experimental data for this compound remains to be published, the protocols and interpretive guidance provided herein, supplemented with illustrative data from the structural analogue 4-nitrophenol, offer a robust starting point for any researcher or organization working with this compound.

It is imperative that the thermal hazards of this compound, and indeed all nitroaromatic compounds, are not underestimated. The application of the principles and protocols outlined in this guide will contribute to a safer research and development environment and ensure a more complete understanding of the chemical properties of these energetic materials.

References

A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of 4-Nitrophenetole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Nitrophenetole in Synthesis

This compound (CAS No. 100-29-8), also known as 1-ethoxy-4-nitrobenzene, is an important organic intermediate frequently utilized in the synthesis of more complex molecules within the pharmaceutical and dye industries.[1] Its chemical structure, featuring a nitro group and an ethoxy group on a benzene ring, makes it a versatile precursor for various chemical transformations. For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step in the synthetic workflow, directly impacting reaction yield, impurity profiles, and the ultimate success of a research campaign. This guide provides an in-depth overview of the commercial landscape for this compound and outlines the necessary quality control measures to ensure its suitability for demanding research applications.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to the research and bulk chemical markets. The choice of supplier often depends on the required quantity, purity grade, and the documentation needed for regulatory purposes. Below is a comparative table of prominent suppliers offering this reagent.

Supplier Product Name(s) CAS Number Purity/Grade Available Quantities
TCI America This compound100-29-8>98.0% (GC)25 g, 500 g
Santa Cruz Biotechnology This compound100-29-8Research GradeInquire
Parchem This compound100-29-8Specialty ChemicalInquire
ChemicalCAS.com This compound100-29-898%Inquire

This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the supplier.

The trustworthiness of a supplier is paramount. A reliable vendor will provide comprehensive documentation upon request, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that details the lot-specific quality control testing results, confirming that the material meets the advertised specifications.[2]

The Imperative of Analytical Verification

While a supplier's CoA provides a baseline for quality, it is a fundamental principle of Good Laboratory Practice (GLP) to perform in-house analytical verification. This step is not merely procedural; it is a self-validating system to mitigate risks associated with mislabeled reagents, contamination during transit, or degradation over time. The choice of analytical technique is driven by the information required.

  • Structural Confirmation (Why NMR?): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical identity and structure of an organic molecule. A ¹H NMR spectrum provides a unique fingerprint, showing the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, one would expect to see characteristic signals for the aromatic protons and the ethyl group protons, with chemical shifts influenced by the electron-withdrawing nitro group.[3]

  • Purity Assessment (Why HPLC?): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main component from non-volatile impurities.[4] By using a UV detector, compounds that absorb light, such as aromatic compounds like this compound and its potential impurities, can be quantified. The percentage of the area of the main peak relative to the total area of all peaks gives a measure of the compound's purity.

  • Volatile Impurity Detection (Why GC-MS?): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities. The sample is vaporized and separated based on boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be compared to a library for positive identification.[5] This is crucial for detecting residual solvents from synthesis or purification.

The following diagram illustrates a robust workflow for the procurement and quality control of a critical chemical intermediate like this compound.

G cluster_0 Procurement Phase cluster_1 Quality Control & Release Phase start Identify Need for This compound select_supplier Screen & Select Reputable Supplier start->select_supplier request_docs Request CoA & SDS select_supplier->request_docs place_order Place Purchase Order request_docs->place_order receive Receive Shipment & Quarantine place_order->receive review_coa Review Supplier CoA receive->review_coa inhouse_testing Perform In-House Analytical Testing (NMR, HPLC, GC-MS) review_coa->inhouse_testing compare Compare Results to CoA & Specifications inhouse_testing->compare release Release Material for Research Use compare->release Pass reject Reject Lot & Contact Supplier compare->reject Fail

Caption: Procurement and QC workflow for research chemicals.

Experimental Protocol: HPLC Purity Assay of this compound

This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of a commercial sample of this compound.

1. Objective: To determine the purity of this compound by calculating the area percent of the main peak.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Volumetric flasks (10 mL, 100 mL)

  • Autosampler vials

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm[6]

  • Injection Volume: 10 µL

5. Procedure:

  • Standard Preparation (ca. 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Mix thoroughly.

  • Sample Preparation (ca. 0.1 mg/mL):

    • Pipette 1 mL of the Standard Preparation into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Mix thoroughly.

    • Transfer the solution to an autosampler vial for analysis.

  • System Suitability:

    • Make five replicate injections of the Sample Preparation.

    • The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.

  • Analysis:

    • Inject a blank (50:50 Acetonitrile/Water) to ensure no carryover or system contamination.

    • Inject the Sample Preparation.

    • Run the analysis for a sufficient time to elute any late-eluting impurities (e.g., 20 minutes).

  • Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

    • Calculate the area percent purity of this compound using the following formula:

      % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

6. Trustworthiness and Self-Validation: This protocol incorporates self-validating checks. The system suitability test confirms the precision of the HPLC system before the actual sample is analyzed. Running a blank ensures the purity result is not artificially inflated by system contaminants. The established integration threshold (0.05%) ensures that insignificant baseline noise is not factored into the final purity calculation.

Conclusion

For the researcher in drug development, a chemical reagent is not a commodity but the foundational starting point of discovery. The commercial availability of this compound is robust, but this availability must be paired with rigorous scientific scrutiny. By partnering with reputable suppliers, understanding the causality behind analytical choices, and implementing self-validating in-house quality control protocols, scientists can ensure the integrity of their starting materials. This diligence is the bedrock of reproducible, high-quality research, preventing the costly and time-consuming process of troubleshooting reactions compromised by impure reagents.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Nitrophenetole as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Nitrophenetole in Chromophore Development

This compound, a pale-yellow crystalline solid, serves as a pivotal precursor in the synthesis of a variety of dyes, particularly within the azo class. Its chemical structure, featuring a nitro group (-NO₂) para to an ethoxy group (-OCH₂CH₃) on a benzene ring, makes it an ideal starting material. The ethoxy group is a moderately activating, ortho-para directing group, while the nitro group is a strongly deactivating, meta-directing group. However, the true value of this compound in dye synthesis is realized upon the chemical transformation of its nitro group into a primary amine (-NH₂), yielding p-phenetidine. This resultant amine is the key functional group that undergoes diazotization to form a reactive diazonium salt, the cornerstone of azo dye formation. This guide provides a detailed exploration of the synthetic pathway from this compound to azo dyes, offering in-depth protocols and the scientific rationale behind the experimental design.

Core Synthetic Pathway: From Nitroaromatic Precursor to Azo Chromophore

The conversion of this compound into a vibrant azo dye is a well-established, three-stage process. Each stage is critical for the successful formation of the final chromophoric system. This pathway is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Azo_Dye_Synthesis_Workflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling This compound This compound p-Phenetidine p-Phenetidine This compound->p-Phenetidine Reduction (e.g., Sn/HCl) Diazonium_Salt p-Ethoxybenzenediazonium Chloride p-Phenetidine->Diazonium_Salt NaNO₂ / HCl (0-5 °C) Azo_Dye Azo Dye (e.g., Sudan Red G) Diazonium_Salt->Azo_Dye Coupling_Component 2-Naphthol (in NaOH) Coupling_Component->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Stage 1: Reduction of this compound to p-Phenetidine

Causality: The foundational step is the reduction of the nitro group to a primary aromatic amine. This transformation is essential because the nitro group is not reactive in diazotization, whereas the resulting amine group is the functional handle for diazonium salt formation. Common and effective laboratory methods include reduction with metals in acidic media (e.g., tin and hydrochloric acid) or catalytic hydrogenation.

Protocol: Reduction using Tin and Hydrochloric Acid

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.35 g (0.05 mol) of this compound.

  • Reagent Addition: Add 15 g (0.126 mol) of granulated tin metal to the flask.

  • Reaction Initiation: Carefully add 50 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 1-2 hours, or until the yellow color of the this compound disappears and a clear solution is obtained.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin salts and liberate the free amine, p-phenetidine.

  • Isolation: The p-phenetidine can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude p-phenetidine, which can be purified by vacuum distillation.

Stage 2: Diazotization of p-Phenetidine

Causality: Diazotization converts the primary amine into a diazonium salt (Ar-N₂⁺). The diazonium group is an excellent leaving group (as N₂ gas), but more importantly for dye synthesis, the terminal nitrogen atom is electrophilic. Aromatic diazonium salts are stable enough for subsequent reactions only at low temperatures (typically 0-5 °C), as they decompose upon warming.[1] This low-temperature requirement is the most critical parameter in this stage.[2]

Protocol: Formation of p-Ethoxybenzenediazonium Chloride

  • Amine Solution: In a 250 mL beaker, dissolve 6.85 g (0.05 mol) of p-phenetidine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water. Stir until a clear solution of p-phenetidine hydrochloride is formed.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.

  • Nitrite Addition: In a separate beaker, prepare a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

  • Reaction: Add the cold sodium nitrite solution dropwise to the cold, stirred p-phenetidine hydrochloride solution. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • Completion Check: The reaction is complete when a drop of the reaction mixture gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. Maintain the cold, clear diazonium salt solution for immediate use in the next stage. Do not attempt to isolate the diazonium salt as a solid, as it can be explosive when dry.

Stage 3: Azo Coupling with 2-Naphthol

Causality: This is the chromophore-forming step. The electrophilic diazonium salt reacts with an electron-rich "coupling component" in an electrophilic aromatic substitution reaction.[3] The choice of coupling component is determinative of the final color. Phenols and naphthols are typically coupled under mildly alkaline conditions, which deprotonates the hydroxyl group to the more strongly activating phenoxide or naphthoxide ion.[4] This enhances the electron-donating ability of the ring system, facilitating the attack by the weakly electrophilic diazonium ion.

Protocol: Synthesis of 1-(4-Ethoxyphenylazo)-2-naphthol

  • Coupling Solution: In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 100 mL of 10% aqueous sodium hydroxide solution. Stir until fully dissolved and cool the resulting solution to 5-10 °C in an ice bath.[5]

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.[6] An intensely colored precipitate should form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid. Dry the purified dye in a desiccator or a low-temperature oven.

Quantitative Data and Expected Results

ParameterThis compound (Starting Material)p-Phenetidine (Intermediate)1-(4-Ethoxyphenylazo)-2-naphthol (Final Dye)
Molar Mass 167.16 g/mol 137.18 g/mol 292.33 g/mol
Appearance Pale-yellow crystalline solidColorless to yellow liquid/solidRed to orange solid
Theoretical Yield N/A~5.5 - 6.2 g (80-90%)~13.1 - 14.2 g (90-97% from diazonium salt)
Melting Point 57-60 °C2-4 °C~122-124 °C
λmax (in Ethanol) N/AN/A~480 nm

Mechanistic Insight: The Azo Coupling Reaction

The formation of the azo linkage is a classic electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and the activated aromatic ring of the coupling component (the naphthoxide ion in our example) acts as the nucleophile.

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_intermediate Sigma Complex Formation (Rate-Determining Step) cluster_product Product Formation diazonium p-Ethoxybenzenediazonium ion (Electrophile) sigma_complex Sigma Complex (Resonance Stabilized) diazonium->sigma_complex Attack at C1 naphthoxide Naphthoxide ion (Nucleophile) naphthoxide->sigma_complex azo_dye Azo Dye Product sigma_complex->azo_dye Proton loss (fast)

Caption: Mechanism of electrophilic substitution in azo coupling.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through clear observational checkpoints:

  • Reduction: The disappearance of the yellow color of this compound indicates the completion of the reduction.

  • Diazotization: A positive test on starch-iodide paper confirms the presence of the necessary excess of nitrous acid, ensuring all the primary amine has been converted.

  • Coupling: The immediate formation of a deeply colored precipitate upon mixing the diazonium salt and the coupling component is a strong indicator of a successful reaction. The final yield and the measured spectroscopic properties (e.g., λmax) should be consistent with literature values for the target dye.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound/4-Nitrophenol: These compounds are toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[7][8][9][10] Avoid creating dust.[7][11] They are also sensitive to heat and light.[7]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns. Handle with extreme care.

  • Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive in their solid, dry state. Never isolate diazonium salts. Always use them in a cold solution immediately after their preparation.[6]

  • Azo Dyes: While the specific toxicity of the synthesized dye may not be fully characterized, many azo dyes are potential irritants or sensitizers. Handle the final product with care, avoiding skin contact and inhalation.

References

Synthesis of p-Phenetidine by Reduction of 4-Nitrophenetole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of p-phenetidine, a crucial intermediate in the pharmaceutical and dye industries, through the reduction of 4-nitrophenetole.[1][2] We delve into the mechanistic underpinnings of this transformation, offering detailed, field-proven protocols for various reduction methodologies. This document is intended for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and adherence to the highest standards of scientific integrity.

Introduction: The Significance of p-Phenetidine

p-Phenetidine (4-ethoxyaniline) is a versatile chemical building block with significant industrial applications. It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3] Notably, it is an intermediate in the production of phenacetin and bucetin, although concerns about its renal toxicity have led to the withdrawal of these drugs in some regions. The compound is a colorless liquid that tends to darken upon exposure to air and light. Its molecular formula is C₈H₁₁NO, and it has a molar mass of 137.18 g/mol . The reliable and efficient synthesis of high-purity p-phenetidine is therefore a critical process in many chemical manufacturing sectors.[1]

The most common laboratory and industrial-scale synthesis of p-phenetidine involves the reduction of the nitro group of this compound. This transformation can be achieved through several methods, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide will explore some of the most prevalent and effective reduction strategies.

Mechanistic Insights: The Chemistry of Nitro Group Reduction

The conversion of an aromatic nitro compound like this compound to its corresponding amine, p-phenetidine, is a fundamental transformation in organic synthesis. The core of this reaction is the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂). While various reagents can effect this change, the underlying principle involves a series of electron and proton transfers.

Metal-Acid Reductions (e.g., Fe/HCl)

A classic and robust method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).[4][5] The Béchamp reduction, which specifically employs iron and an acid, is a widely used example.[6] The reaction mechanism is generally understood to proceed via a series of single electron transfers from the metal surface to the nitro group.[6] The acidic medium provides the necessary protons for the subsequent steps. The overall process can be summarized as follows:

  • Electron Transfer: The metal donates electrons to the nitro group, initiating the reduction process.

  • Protonation: The resulting species are protonated by the acid in the reaction medium.

  • Intermediate Formation: A cascade of intermediates, including nitroso and hydroxylamine species, are formed and subsequently reduced.

  • Final Product: The final step involves the reduction of the hydroxylamine intermediate to the amine.

The use of iron is often favored due to its low cost and the formation of iron oxides as byproducts, which are generally less toxic than the salts of other metals like tin.[7]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[4] This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[8] The reaction typically proceeds under pressure.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the this compound onto the surface of the catalyst.[9][10] On the catalyst surface, the H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of p-phenetidine. This method is often preferred in industrial settings due to its high efficiency and the ease of separation of the solid catalyst from the reaction mixture.[11]

Reductions with Other Reagents

Other reducing agents, such as sodium dithionite (Na₂S₂O₄), can also be employed for the reduction of nitroarenes.[12][13] Sodium dithionite is a versatile and economical reducing agent that operates under mild conditions and exhibits good chemoselectivity, meaning it can selectively reduce a nitro group in the presence of other reducible functional groups.[12][14] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is formed in equilibrium with the dithionite ion in aqueous media.[12] The reduction proceeds through a single-electron transfer mechanism.[12][15]

Experimental Protocols

Safety Precaution: this compound is a hazardous substance.[16] p-Phenetidine is also toxic and can be absorbed through the skin.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Reduction of this compound using Iron and Hydrochloric Acid

This protocol is a classic and reliable method for the laboratory-scale synthesis of p-phenetidine.[19]

Materials and Reagents:

  • This compound

  • Iron filings

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Anhydrous sodium sulfate (or magnesium sulfate) for drying

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Steam distillation apparatus (optional, for purification)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound, water, and a small amount of concentrated hydrochloric acid.

  • Heat the mixture to approximately 60 °C with vigorous stirring.

  • Gradually add iron filings to the reaction mixture over a period of 3-4 hours. The reaction is exothermic, so the rate of addition should be controlled to maintain a steady temperature.

  • After the addition of iron is complete, raise the temperature to 90 °C and continue stirring until the reduction is complete. The disappearance of the yellow color of the this compound can be an indicator of reaction completion.

  • Allow the reaction mixture to cool. Carefully decant or siphon off the aqueous layer.

  • The crude p-phenetidine can be purified by steam distillation of the remaining sludge.[19]

  • Alternatively, neutralize the reaction mixture with a sodium hydroxide solution and extract the p-phenetidine with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude p-phenetidine.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of this compound

This method is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.

Materials and Reagents:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In the reaction vessel of a Parr hydrogenator, dissolve this compound in a suitable solvent such as ethanol.

  • Carefully add the Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atmospheres).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the p-phenetidine.

  • The product can be further purified by distillation if necessary.

Data Presentation and Analysis

The purity of the synthesized p-phenetidine should be assessed using appropriate analytical techniques.

Parameter Protocol 1 (Fe/HCl) Protocol 2 (Catalytic Hydrogenation)
Typical Yield 70-85%>95%
Purity (crude) May contain residual starting material and byproductsGenerally high
Purification Method Steam distillation or extraction followed by distillationFiltration and solvent removal
Key Advantages Low cost of reagents, simple setupHigh yield and purity, clean reaction
Key Disadvantages Formation of iron sludge, potentially lower yieldRequires specialized high-pressure equipment

Analytical Characterization:

The identity and purity of the synthesized p-phenetidine can be confirmed by various analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any impurities.[20]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

A kinetic-spectrophotometric method can also be used for the microgram determination of p-phenetidine.[22]

Experimental Workflow and Logic

The synthesis of p-phenetidine from this compound follows a logical progression from starting material to purified product. The choice of reduction method is a critical decision point based on available resources, desired scale, and purity requirements.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Method cluster_workup Workup cluster_purification Purification cluster_product Final Product cluster_analysis Analysis This compound This compound Fe/HCl Fe/HCl This compound->Fe/HCl Choice of Reagent Catalytic Hydrogenation Catalytic Hydrogenation This compound->Catalytic Hydrogenation Choice of Reagent Other Methods (e.g., Na2S2O4) Other Methods (e.g., Na2S2O4) This compound->Other Methods (e.g., Na2S2O4) Choice of Reagent Neutralization & Extraction Neutralization & Extraction Fe/HCl->Neutralization & Extraction Reaction Completion Filtration Filtration Catalytic Hydrogenation->Filtration Reaction Completion Other Methods (e.g., Na2S2O4)->Neutralization & Extraction Reaction Completion Distillation Distillation Neutralization & Extraction->Distillation Filtration->Distillation p-Phenetidine p-Phenetidine Distillation->p-Phenetidine Recrystallization Recrystallization Recrystallization->p-Phenetidine GC-MS, HPLC, NMR, IR GC-MS, HPLC, NMR, IR p-Phenetidine->GC-MS, HPLC, NMR, IR Purity & Identity Confirmation

Caption: Workflow for the synthesis of p-phenetidine.

Troubleshooting Common Issues

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent, low reaction temperature, or deactivated catalyst.Add more reducing agent, increase the reaction temperature, or use fresh catalyst.
Low Yield Product loss during workup or purification, or incomplete reaction.Optimize extraction and purification steps. Ensure the reaction has gone to completion.
Product Contamination Incomplete reaction, side reactions, or inefficient purification.Monitor the reaction closely to ensure completion. Optimize purification methods.
Dark Product Color Air oxidation of the amine product.Handle the product under an inert atmosphere and store it protected from light and air.[23]

Conclusion

The synthesis of p-phenetidine via the reduction of this compound is a well-established and versatile chemical transformation. The choice of reduction methodology depends on a variety of factors, including scalability, cost, and available equipment. By understanding the underlying reaction mechanisms and following robust experimental protocols, researchers can reliably produce high-purity p-phenetidine for a wide range of applications. Adherence to strict safety protocols is paramount throughout the synthesis and handling of these compounds.

References

Application Note: High-Throughput Quantification of 4-Nitrophenetole using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the accurate and precise quantification of 4-Nitrophenetole (4-ethoxy-1-nitrobenzene), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Recognizing the critical need for robust analytical methods in quality control and process monitoring, this document outlines two primary validated techniques: a high-performance liquid chromatography (HPLC) method for routine analysis and a gas chromatography-mass spectrometry (GC-MS) method for confirmatory and trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps and adherence to international validation standards.

Introduction and Analytical Significance

This compound (PNPE) serves as a crucial building block in various chemical syntheses. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final products. Inaccurate quantification can lead to process inefficiencies, impurity-related side effects, and regulatory non-compliance. Therefore, the development and validation of reliable analytical methods are paramount.

This guide focuses on providing self-validating, field-proven protocols that ensure data integrity and reproducibility. The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is selected for its specificity, speed, and robustness in routine quality control environments. The secondary method, Gas Chromatography-Mass Spectrometry (GC-MS), offers orthogonal selectivity and superior sensitivity, making it ideal for impurity profiling and confirmatory analysis.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₉NO₃[2]
Molar Mass 167.16 g/mol [2]
Appearance Brown crystalline solid / Prisms[1][2]
Melting Point 60 °C[2]
Boiling Point 283 °C[2]
Solubility Slightly soluble in water; Soluble in alcohol, ether, acetone, benzene[2]

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC-UV method is the workhorse for quantifying this compound in most laboratory settings. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic and moderately polar nature of this compound allows for excellent retention and separation on a C18 column.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic interaction with the benzene ring of this compound, ensuring adequate retention and separation from polar impurities.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for reversed-phase chromatography.[3] The ACN acts as the organic modifier; adjusting its concentration controls the retention time. A slightly acidic buffer (e.g., phosphoric acid) is often included to ensure consistent peak shape by suppressing the ionization of any potential acidic or basic impurities.

  • Detection: The nitroaromatic structure of this compound contains a strong chromophore, making UV detection highly sensitive and specific. While the related compound 4-nitrophenol shows a λmax around 405 nm in alkaline conditions, a wavelength of 290 nm is often optimal for the simultaneous detection of nitrophenols and related substances, providing a good balance of sensitivity and specificity.[4][5]

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥99% purity).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Class A volumetric glassware.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to bring the final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time ~10 minutes
  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform five replicate injections of a mid-level calibration standard for system suitability.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the curve.

HPLC_Workflow Cal_Stds Cal_Stds Inject Inject Cal_Stds->Inject Acquire Acquire Inject->Acquire Filter Filter Filter->Inject Integrate Integrate Acquire->Integrate Cal_Curve Cal_Curve Integrate->Cal_Curve Calculate Calculate Integrate->Calculate Cal_Curve->Calculate Result Result Calculate->Result

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity or unambiguous identification, GC-MS is the preferred method. Gas chromatography is well-suited for separating volatile and semi-volatile compounds like this compound.[6] Coupling it with a mass spectrometer provides detailed structural information, ensuring positive identification.

Rationale for Method Design
  • Derivatization: While direct GC analysis is possible, nitrophenols can exhibit poor peak shape due to their polarity. For trace analysis, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed. This process converts the analyte into a more volatile and thermally stable silyl ether derivative, improving chromatographic performance. However, for routine analysis where concentrations are higher, direct injection is often sufficient.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides excellent resolution for a wide range of aromatic compounds.

  • Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative identification or Selected Ion Monitoring (SIM) mode for quantitative analysis. SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of this compound.

Experimental Protocol: GC-MS (Direct Injection)

Instrumentation and Reagents:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard (≥99% purity).

  • GC-grade acetone or ethyl acetate.

  • Ultra-high purity helium as carrier gas.

Step-by-Step Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with acetone.

  • Sample Preparation: Dissolve the sample in acetone and dilute as necessary to fall within the calibration range.

  • GC-MS Conditions:

ParameterCondition
Injector Splitless, 250 °C
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI), 70 eV
Scan Range (Full Scan) 40-300 m/z
SIM Ions (Quant/Qual) 167 (M+), 139 , 109 , 65 (characteristic fragments)
  • Analysis and Calculation: Inject standards and samples. For quantification, use SIM mode and integrate the peak area of the primary quantifier ion (m/z 167). Construct a calibration curve and calculate the sample concentration as described for the HPLC method.

Method Validation

Both analytical methods must be validated to ensure they are fit for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Validation Parameters

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is confirmed by analyzing blank samples and spiked samples, and in HPLC, by checking for peak purity using a DAD detector.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked matrix) and is expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Validation_Parameters center ICH Q2(R1) Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (r²) center->Linearity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range

Typical Performance Data (HPLC Method)

The following table summarizes typical validation results for the described HPLC-UV method, demonstrating its suitability for routine quantification of this compound.

Validation ParameterTypical ResultAcceptance Criteria
Linearity (r²) > 0.9995≥ 0.999
Range 1 - 100 µg/mLDefined by linearity
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD) < 1.0%≤ 2.0%
Intermediate Precision (% RSD) < 1.5%≤ 2.0%
LOD ~0.2 µg/mLReportable
LOQ ~0.7 µg/mLReportable, with acceptable precision & accuracy
Specificity No interference from blank matrixPeak purity > 99.5%

Conclusion

This application note provides two robust, validated methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control due to its speed, precision, and simplicity. The GC-MS method serves as an excellent orthogonal technique for confirmation and for analyses requiring higher sensitivity. Adherence to these protocols and proper method validation in accordance with ICH guidelines will ensure the generation of accurate, reliable, and defensible analytical data critical for research, development, and manufacturing environments.

References

Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Synthesis of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of the Williamson ether synthesis of 4-nitrophenetole. The method effectively separates the starting material, 4-nitrophenol, from the product, this compound, as well as potential impurities and degradation products. This protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries, providing a reliable tool for reaction optimization, in-process control, and final product analysis. The method was developed to be specific, accurate, precise, and linear over a defined concentration range, ensuring trustworthy and reproducible results.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and dyes, is commonly achieved through the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an ethylating agent, such as ethyl iodide or diethyl sulfate.

To ensure reaction completion, maximize yield, and minimize impurities, a reliable analytical method for in-process monitoring is crucial. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method is particularly important as it can resolve the active pharmaceutical ingredient (API) from any degradation products, process impurities, or other related substances.[3] This ensures that the analytical data accurately reflects the progress of the reaction and the purity of the final product.

This application note provides a detailed protocol for an isocratic RP-HPLC method that can be readily implemented for the routine analysis of this compound synthesis.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

  • Chemicals and Reagents:

    • This compound (reference standard, >99% purity)

    • 4-Nitrophenol (reference standard, >99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase provides excellent retention and separation for the relatively nonpolar this compound and the more polar 4-nitrophenol.

  • Mobile Phase: The acetonitrile/water mixture offers good solvating power for the analytes. The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group of 4-nitrophenol, resulting in sharper peaks and more consistent retention times.

  • Detection Wavelength: 290 nm was selected as it is a wavelength where both 4-nitrophenol and this compound exhibit significant absorbance, allowing for sensitive detection of both compounds.[4][5]

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and 10 mg of 4-nitrophenol reference standard into separate 100 mL volumetric flasks.

  • Dissolve the standards in methanol and dilute to the mark.

  • Prepare working standard solutions by further diluting the stock solutions with the mobile phase to achieve a final concentration of approximately 10 µg/mL for each analyte.

Reaction Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL) to prevent further reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

To ensure the reliability of the analytical method, a validation study was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between 4-nitrophenol and this compound
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3] Samples of this compound were subjected to stress conditions (acidic, basic, oxidative, and thermal) to induce degradation. The developed HPLC method was able to separate the main peak of this compound from all degradation products, confirming its specificity.

Results and Discussion

A typical chromatogram obtained from the analysis of a reaction mixture is shown below. The method provides a clear separation between the starting material (4-nitrophenol) and the product (this compound).

The progress of the reaction can be monitored by plotting the percentage conversion of 4-nitrophenol to this compound over time. The percentage conversion can be calculated using the following formula:

% Conversion = [Area(this compound) / (Area(4-Nitrophenol) + Area(this compound))] * 100

Visualizations

Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Nitrophenol 4-Nitrophenol SN2_Reaction SN2 Reaction 4-Nitrophenol->SN2_Reaction Nucleophile Ethyl_Halide Ethyl Halide (e.g., Et-I) Ethyl_Halide->SN2_Reaction Electrophile Base Base (e.g., K2CO3) Base->SN2_Reaction Solvent Solvent (e.g., Acetone) Solvent->SN2_Reaction This compound This compound Salt Salt (e.g., KI) SN2_Reaction->this compound SN2_Reaction->Salt

Caption: Reaction scheme for the synthesis of this compound.

HPLC Analysis Workflow

G Start Start Reaction_Mixture Reaction Mixture Aliquot Start->Reaction_Mixture Quench_Dilute Quench and Dilute Reaction_Mixture->Quench_Dilute Filter Filter (0.45 µm) Quench_Dilute->Filter HPLC_Injection Inject into HPLC Filter->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: Workflow for HPLC analysis of reaction samples.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable tool for monitoring the synthesis of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for use in both research and quality control environments. The detailed protocol and validation data provide a solid foundation for the implementation of this method for routine analysis.

References

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details optimized protocols for the quantitative analysis of 4-Nitrophenetole using gas chromatography (GC). We present methodologies employing both Flame Ionization Detection (FID) and Mass Spectrometry (MS), designed to provide robust, reproducible, and sensitive results. This document provides an in-depth explanation of the rationale behind column selection, parameter optimization, and sample preparation to ensure scientific integrity and empower researchers to achieve high-quality data.

Introduction: The Analytical Importance of this compound

This compound (4-ethoxy-1-nitrobenzene) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate quantification is critical for process monitoring, quality control, and impurity profiling in drug development. Gas chromatography is a powerful technique for this purpose, offering high separation efficiency for semi-volatile compounds like this compound.

The molecular structure of this compound, featuring a polar nitro group and a non-polar aromatic ring with an ether linkage, presents specific analytical challenges. Direct GC analysis can sometimes be hindered by the polar nature of the nitro group, which may lead to peak tailing on improperly selected columns or active sites within the GC system.[1] This guide addresses these challenges by providing detailed, validated starting methods.

Foundational Principles: Selecting the Right Analytical Column

The choice of the GC capillary column is the most critical factor in achieving a successful separation. The "likes dissolves like" principle is the cornerstone of column selection; the polarity of the stationary phase should closely match the polarity of the analyte(s) of interest.[2]

For this compound, a mid-polarity column is the optimal choice. This is because:

  • Non-polar columns (e.g., 100% dimethylpolysiloxane) separate primarily by boiling point and may not provide sufficient selectivity for polar analytes, potentially leading to co-elution with non-polar impurities.[3]

  • Highly polar columns (e.g., high-percentage cyanopropyl or polyethylene glycol phases) can exhibit excessive retention for the nitro group, leading to broad peaks and long analysis times.[4]

A mid-polarity phase, such as one containing 5% Phenyl / 95% Dimethylpolysiloxane , offers a balanced interaction. The phenyl groups provide dipole-dipole and π-π interactions that selectively retain the aromatic ring, while the dimethylpolysiloxane backbone controls the overall retention based on boiling point. This combination provides excellent peak shape and resolution for nitroaromatic compounds.

Analytical Workflow and Decision Making

The following diagram outlines the logical workflow for the GC analysis of this compound, from sample receipt to final data reporting.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Dissolve Dissolve in Appropriate Solvent (e.g., Ethyl Acetate) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GC Filter->Inject Method_Select Detector? Inject->Method_Select GC_FID GC-FID Method (Quantitative) Method_Select->GC_FID FID GC_MS GC-MS Method (Confirmatory/Qualitative) Method_Select->GC_MS MS Integrate Peak Integration & Quantification GC_FID->Integrate GC_MS->Integrate Review Data Review & Validation Integrate->Review Report Generate Report Review->Report

Caption: General workflow for the GC analysis of this compound.

Recommended GC Methodologies

Two primary methods are presented: a GC-FID method for robust quantification and a GC-MS method for definitive identification and trace-level analysis.

Method 1: Quantitative Analysis using GC with Flame Ionization Detection (GC-FID)

The FID is a universal detector for organic compounds and provides excellent linearity and reproducibility, making it ideal for routine quantitative analysis.

Table 1: Recommended GC-FID Conditions for this compound

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for stable retention times.
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS, Rxi-5MS)Mid-polarity phase offers optimal selectivity for nitroaromatic compounds.[2][4]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of efficiency and sample capacity.[3]
Inlet Split/Splitless Injector
Inlet Temperature250 °CEnsures rapid vaporization of this compound without thermal degradation.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume1 µL
LinerDeactivated, Split liner with glass woolInert liner surface is crucial to prevent adsorption of the polar nitro group.[5][6]
Carrier Gas Helium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)Standard flow for a 0.25 mm ID column, optimizing efficiency.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for sharp initial peak shape.
Ramp Rate15 °C/minProvides a good balance between separation and analysis time.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components and cleans the column.
Detector Flame Ionization Detector (FID)
Temperature300 °CPrevents condensation of analytes in the detector.
H₂ Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂)25 mL/min
Method 2: Confirmatory Analysis using GC with Mass Spectrometry (GC-MS)

GC-MS provides mass spectral data for definitive peak identification and enhanced sensitivity, especially when using Selected Ion Monitoring (SIM) mode.[7]

Table 2: Recommended GC-MS Conditions for this compound

ParameterRecommended SettingRationale
GC System Agilent 8890/5977B or equivalentA robust and sensitive system for qualitative and quantitative analysis.
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5MS, Rxi-5MS)Low-bleed ("MS" grade) columns are essential to minimize background noise in the mass spectrometer.[4]
30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless Injector
Inlet Temperature250 °C
Injection ModeSplitlessRecommended for trace analysis to maximize analyte transfer to the column.
Injection Volume1 µL
Carrier Gas HeliumHelium is the preferred carrier gas for most MS applications.
Flow Rate1.2 mL/min (Constant Flow)
Oven Program Identical to GC-FID method
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for robust ionization.
Quadrupole Temp.150 °C
Transfer Line Temp.280 °CPrevents cold spots and analyte condensation before reaching the ion source.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode provides reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (m/z 50-350) or SIMFull scan for identification; SIM for quantification of target ions (e.g., m/z 167, 139, 109).

Experimental Protocols

Standard and Sample Preparation Protocol
  • Solvent Selection: Use high-purity (HPLC or GC grade) Ethyl Acetate or Dichloromethane as the solvent.

  • Stock Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample matrix containing this compound in the chosen solvent to achieve a final concentration within the calibrated range of the working standards.

  • Filtration: Prior to injection, filter all solutions (standards and samples) through a 0.45 µm PTFE syringe filter to remove particulates that could clog the injector or column.

System Suitability and Troubleshooting

A robust analytical method requires a well-maintained system. Regular checks and a logical troubleshooting approach are essential.[8]

System Suitability

Before running a sample sequence, inject a mid-level standard to verify:

  • Peak Shape: The asymmetry factor should be between 0.9 and 1.5. Tailing peaks can indicate system activity.[9]

  • Retention Time Stability: The retention time should be within ±0.5% of the expected time. Drifting retention times can indicate a leak or flow controller issue.[10]

  • Detector Response: The peak area should be within ±10% of the historical average for that standard.

Troubleshooting Common Issues

The following diagram provides a decision tree for troubleshooting common chromatographic problems encountered during the analysis of nitroaromatic compounds.

Troubleshooting start Problem Observed p1 Peak Tailing? start->p1 p2 Low Sensitivity? p1->p2 No s1_1 Check for System Activity: - Replace Inlet Liner - Trim Column Front (10-20 cm) - Check for Contamination p1->s1_1 Yes p3 Ghost Peaks? p2->p3 No s2_1 Check for Leaks: - Use Electronic Leak Detector - Check Septum & Ferrules p2->s2_1 Yes p4 No Problems (Proceed with Analysis) p3->p4 No s3_1 Check for Carryover: - Run Solvent Blanks - Clean Injector Port p3->s3_1 Yes s2_2 Check Injection Parameters: - Confirm Syringe Function - Optimize Split Ratio s2_1->s2_2 s3_2 Check for Septum Bleed: - Replace Septum s3_1->s3_2

References

Application Note: The Synthesis and Transformation of 4-Nitrophenetole as a Cornerstone for Undergraduate Organic Chemistry Laboratory Curricula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The modern organic chemistry teaching laboratory seeks to bridge the gap between theoretical concepts and practical application. An ideal experimental sequence should not only reinforce fundamental principles but also introduce students to multi-step synthesis, purification techniques, and spectroscopic analysis in a cohesive narrative. The synthesis of 4-nitrophenetole via the Williamson ether synthesis, followed by its reduction to p-phenetidine, offers an exemplary two-stage experiment. This sequence provides a robust platform for teaching nucleophilic substitution, aromatic chemistry, reduction reactions, and the synthesis of pharmaceutically relevant precursors.[1]

This compound (1-ethoxy-4-nitrobenzene) is an ideal intermediate for this purpose. Its precursor, 4-nitrophenol, is readily available and features an acidic phenolic proton, facilitating the formation of the required nucleophile. The strong electron-withdrawing nitro group activates the aromatic ring, though it does not directly participate in the Williamson synthesis itself. The distinct yellow color of this compound and its precursor provides a useful visual guide for students tracking the reaction, while its disappearance upon reduction offers clear evidence of a successful transformation. This guide provides detailed protocols and pedagogical insights for incorporating this experimental sequence into an undergraduate organic chemistry laboratory course.

Experiment 1: Synthesis of this compound via Williamson Ether Synthesis

1.1. Theoretical Framework & Mechanistic Insight

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and fundamental methods for preparing symmetrical and asymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] In this experiment, the hydroxyl proton of 4-nitrophenol is first abstracted by a strong base (e.g., potassium hydroxide) to form the potassium 4-nitrophenoxide salt. This salt serves as a potent oxygen-centered nucleophile.

The resulting 4-nitrophenoxide ion then attacks a primary alkyl halide, in this case, an ethyl halide such as ethyl iodide or ethyl bromide. The reaction requires a primary halide to minimize the competing elimination (E2) reaction, which can become significant with secondary and is the major pathway for tertiary halides.[3][4] The nucleophile attacks the electrophilic α-carbon of the ethyl halide in a concerted, single-step mechanism, inverting the stereochemistry at the carbon (though this is not observable with an ethyl group) and displacing the halide leaving group to form the ether product.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion 4-Nitrophenol->4-Nitrophenoxide Base KOH Base->4-Nitrophenoxide H2O_K H₂O + K⁺ 4-Nitrophenoxide->H2O_K Nucleophile 4-Nitrophenoxide Ion Product This compound Nucleophile->Product Electrophile Ethyl Iodide Electrophile->Product LeavingGroup I⁻ Product->LeavingGroup

Caption: Reaction mechanism for Williamson ether synthesis.

1.2. Safety and Hazard Mitigation

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. All operations must be conducted within a certified chemical fume hood.

  • 4-Nitrophenol: Toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6][7] It is a skin and eye irritant.[8] Avoid creating dust.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Ethyl Iodide (or Ethyl Bromide): Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle with care, avoiding ignition sources.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Diethyl Ether: Extremely flammable. Used for extraction, it has a low boiling point and its vapors can travel to an ignition source. Ensure no flames or spark sources are present during its use.

1.3. Experimental Protocol

This protocol is designed for a standard undergraduate laboratory setting.

Reagents & Equipment:

  • 4-Nitrophenol

  • Potassium Hydroxide (KOH)

  • Ethyl Iodide or Ethyl Bromide

  • Absolute Ethanol

  • Diethyl Ether

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask (100 mL), reflux condenser, heating mantle

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus

  • TLC plates (silica gel), developing chamber

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.8 g of potassium hydroxide in 30 mL of absolute ethanol. Gentle warming may be required.

  • Nucleophile Formation: To this solution, add 5.0 g of 4-nitrophenol. Stir the mixture until all the solid has dissolved to form the potassium 4-nitrophenoxide salt.

  • Addition of Electrophile: Attach a reflux condenser to the flask. Through the top of the condenser, carefully add 4.0 mL of ethyl iodide (or an equimolar amount of ethyl bromide).[9]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle for 60 minutes. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Work-up - Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Work-up - Extraction: Dissolve the residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 30 mL of 5% sodium hydroxide solution to remove any unreacted 4-nitrophenol.[10] Remove the aqueous layer.

  • Work-up - Washing: Wash the organic layer sequentially with 30 mL of water and 30 mL of saturated brine solution.

  • Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant or filter the solution into a pre-weighed beaker and evaporate the diethyl ether in the fume hood to yield the crude this compound.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture.[9] Collect the purified pale-yellow crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

1.4. Data Analysis and Characterization

ReagentMolar Mass ( g/mol )Amount UsedMoles
4-Nitrophenol139.115.0 g0.036
Potassium Hydroxide56.112.8 g0.050
Ethyl Iodide155.974.0 mL (7.55 g)0.048
  • Yield Calculation: Weigh the final, dry product and calculate the percent yield based on the limiting reagent (4-nitrophenol). A typical yield is around 60-70%.[9]

  • Melting Point: Determine the melting point of the purified product. The literature value for this compound is 59-61 °C.[9][11] A sharp melting point close to this range indicates high purity.

  • Thin-Layer Chromatography (TLC): Compare the R_f values of the starting material, the crude product, and the purified product. The product spot should have a higher R_f value than the highly polar 4-nitrophenol.

  • Spectroscopy:

    • IR Spectroscopy: The key change is the disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from 4-nitrophenol and the appearance of C(sp³)-H stretches (2850-3000 cm⁻¹) and a prominent C-O-C ether stretch (around 1250 cm⁻¹). The strong N-O stretches of the nitro group (around 1520 and 1340 cm⁻¹) should remain.

    • ¹H NMR Spectroscopy (CDCl₃): The spectrum should show characteristic signals for the ethyl group: a triplet around δ 1.4-1.5 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -O-CH₂-).[12] The aromatic protons will appear as two doublets in the downfield region (around δ 6.9 ppm and δ 8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.[12]

Experiment 2: Reduction of this compound to p-Phenetidine

2.1. Theoretical Framework & Mechanistic Insight

The reduction of an aromatic nitro compound is a fundamental transformation in organic synthesis, providing a primary route to aryl amines. These amines are crucial building blocks for dyes, polymers, and pharmaceuticals. For instance, p-phenetidine (4-ethoxyaniline) is a direct precursor to the analgesic phenacetin. The reduction of 4-nitrophenol to 4-aminophenol is a well-established process.[13]

While various methods exist, the use of a metal in acidic solution, such as tin (Sn) in concentrated hydrochloric acid (HCl), is a classic and reliable method suitable for teaching labs. The reaction mechanism is complex, involving a series of electron and proton transfers from the metal surface to the nitro group. The overall transformation involves the transfer of six electrons and six protons, converting the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂).[14] The overall stoichiometry is:

2 R-NO₂ + 3 Sn + 14 H⁺Cl⁻ → 2 R-NH₃⁺Cl⁻ + 3 SnCl₄ + 4 H₂O

A final basification step is required to deprotonate the anilinium salt and liberate the free amine.

Reduction_Workflow Start This compound Reagents Sn, conc. HCl Heating Heat under Reflux Reagents->Heating 1. Add Reagents Intermediate Anilinium Salt Solution Heating->Intermediate 2. Reaction Basification Cool & Add NaOH(aq) Intermediate->Basification 3. Work-up Extraction Extract with Diethyl Ether Basification->Extraction 4. Isolate Product p-Phenetidine Extraction->Product 5. Purify

Caption: Workflow for the reduction of this compound.

2.2. Safety and Hazard Mitigation

In addition to standard PPE, extreme caution must be exercised when handling concentrated acids and bases.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Releases toxic and corrosive vapors. Must be handled in a fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. The neutralization of the acidic reaction mixture is highly exothermic and should be performed slowly in an ice bath.

  • p-Phenetidine (Product): Toxic and an irritant. Handle with care.

2.3. Experimental Protocol

Reagents & Equipment:

  • This compound (from Experiment 1)

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL), reflux condenser, heating mantle

  • Large beaker (1 L), separatory funnel, filtration apparatus

Procedure:

  • Reaction Setup: Place 4.0 g of this compound and 8.0 g of granulated tin into a 250 mL round-bottom flask.

  • Acid Addition: In the fume hood, carefully add 40 mL of concentrated HCl in portions. Swirl the flask after each addition. An exothermic reaction may occur.

  • Reflux: Once the initial reaction subsides, attach a reflux condenser and heat the mixture at reflux for 60 minutes. The yellow color of the starting material should fade.

  • Work-up - Basification: Cool the flask in an ice bath. In a large beaker (1 L), slowly and carefully pour the reaction mixture over crushed ice. Cautiously neutralize the acidic solution by slowly adding 50% NaOH solution with constant stirring until the solution is strongly alkaline (pH > 10). Tin hydroxides will precipitate.

  • Work-up - Extraction: Transfer the entire mixture to a large separatory funnel and extract the product with three 40 mL portions of diethyl ether.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Decant the solution and remove the diethyl ether on a rotary evaporator to yield crude p-phenetidine as a dark oil or solid.

  • Purification: The product can be purified by vacuum distillation if it is a liquid, or by recrystallization from a suitable solvent if it is a solid.

2.4. Data Analysis and Characterization

  • Yield Calculation: Determine the mass of the purified p-phenetidine and calculate the percent yield.

  • Physical State: Observe the color and state of the product. Pure p-phenetidine is a nearly colorless solid or oil that darkens on exposure to air.

  • Spectroscopy:

    • IR Spectroscopy: The most significant changes will be the disappearance of the strong nitro group N-O stretches (around 1520 and 1340 cm⁻¹) and the appearance of two characteristic N-H stretching bands for a primary amine in the 3300-3500 cm⁻¹ region.

    • ¹H NMR Spectroscopy: The aromatic protons will experience an upfield shift compared to the starting material due to the electron-donating nature of the new amino group. The ethyl group signals will remain, but their precise chemical shifts may change slightly. A broad singlet, corresponding to the -NH₂ protons, will also be visible (its position is concentration-dependent and it may exchange with D₂O).

Pedagogical Value and Extensions

This two-part synthesis provides a comprehensive learning experience. Students perform a classic named reaction (Williamson ether synthesis), a fundamental functional group transformation (nitro reduction), and utilize a wide array of essential laboratory techniques including reflux, extraction, recrystallization, and spectroscopic analysis.

A valuable extension to this sequence is the synthesis of phenacetin . The p-phenetidine produced in Experiment 2 can be easily acetylated by reacting it with acetic anhydride in an aqueous solution. This third step introduces amide synthesis and completes a "start-to-finish" synthesis of a compound with known pharmaceutical applications, providing students with a tangible connection between classroom chemistry and real-world applications.[10]

References

The Versatile Role of 4-Nitrophenetole in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of Synthesis, Protocols, and Applications

Introduction: Unlocking the Potential of a Versatile Precursor

4-Nitrophenetole, a nitroaromatic compound, serves as a crucial and versatile precursor in the synthesis of a wide array of advanced materials. Its true potential in materials science is realized upon the chemical reduction of its nitro group to an amine, yielding p-phenetidine (4-ethoxyaniline). This transformation opens a gateway to a class of monomers that can be polymerized to create materials with exceptional thermal stability, unique electronic properties, and vibrant colors.

The presence of the ethoxy group in p-phenetidine offers several advantages in polymer design. It can enhance the solubility and processability of otherwise intractable polymers, such as aromatic polyimides, without significantly compromising their desirable high-temperature performance. Furthermore, the electronic nature of the ethoxy group can be leveraged to tune the optical and electrical properties of conjugated polymer systems and dyes.

This guide will explore three primary applications of this compound-derived materials:

  • High-Performance Polyimides: Leveraging the thermal stability and processability imparted by the p-phenetidine monomer.

  • Electroactive Polymers: Utilizing the electrochemical properties of phenetidine derivatives in conductive and electrochromic materials.

  • Functional Azo Dyes: Harnessing the chromophoric properties of p-phenetidine for the creation of vibrant and functional colorants.

For each application, this document will provide the scientific rationale behind the synthetic approach, detailed step-by-step protocols, and expected material properties, empowering researchers to explore the full potential of this compound in their own laboratories.

From this compound to a Functional Monomer: The Gateway Reaction

The journey from this compound to advanced materials begins with its reduction to p-phenetidine. This is a critical step that transforms an intermediate into a versatile monomer for polymerization.

Workflow for the Reduction of this compound to p-Phenetidine

cluster_0 Reduction of this compound Start This compound Step1 Dissolution in Ethanol Start->Step1 Step2 Addition of Catalyst (e.g., Pd/C) Step1->Step2 Step3 Hydrogenation (H2 gas or transfer hydrogenation) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Catalyst Filtration Step4->Step5 Step6 Solvent Evaporation Step5->Step6 End p-Phenetidine Step6->End

Caption: General workflow for the reduction of this compound to p-phenetidine.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol details a standard laboratory procedure for the reduction of this compound to p-phenetidine using catalytic hydrogenation.

Materials:

  • This compound

  • Ethanol (absolute)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source (or a hydrogen transfer agent like ammonium formate)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve this compound in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 1-5 mol% relative to the this compound.

  • Hydrogenation:

    • Using Hydrogen Gas: Connect the flask to a hydrogen gas source and purge the system. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

    • Using Transfer Hydrogenation: Alternatively, add a hydrogen donor such as ammonium formate (in excess) to the reaction mixture and heat to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet during filtration and disposal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-phenetidine.

  • Purification (if necessary): The crude product can be purified by vacuum distillation or recrystallization to yield pure p-phenetidine as a liquid that may darken upon exposure to air.[1]

High-Performance Polyimides from p-Phenetidine

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][3] However, their rigid structures often lead to poor solubility and processability.[4] The incorporation of flexible ether linkages, such as the ethoxy group in p-phenetidine, can disrupt chain packing and improve solubility, making the resulting polyimides more amenable to processing into films and coatings.[5][6]

Synthesis Pathway for p-Phenetidine-Based Polyimides

cluster_1 Polyimide Synthesis Monomer1 p-Phenetidine Step1 Polycondensation in aprotic solvent (e.g., NMP, DMAc) Monomer1->Step1 Monomer2 Aromatic Dianhydride (e.g., PMDA, BPDA) Monomer2->Step1 Intermediate Poly(amic acid) Precursor Step1->Intermediate Step2 Thermal or Chemical Imidization Intermediate->Step2 Product Polyimide Step2->Product cluster_2 Azo Dye Synthesis Start p-Phenetidine Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Azo Coupling Intermediate->Step2 CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->Step2 Product Azo Dye Step2->Product

References

Application Note & Protocol: Catalytic Reduction of 4-Nitrophenetole to 4-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the catalytic reduction of 4-nitrophenetole to 4-phenetidine (also known as 4-ethoxyaniline), a critical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] We delve into the underlying reaction mechanisms, present a detailed, field-proven experimental protocol using palladium on carbon (Pd/C) as the catalyst, and offer insights into process optimization, product characterization, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible methodology.

Introduction: Scientific & Industrial Context

The transformation of nitroarenes into their corresponding anilines is a cornerstone of organic synthesis. The reduction of this compound is of particular industrial significance as its product, 4-phenetidine, is a key precursor for several commercially important compounds, including the analgesic phenacetin.[1][2] While various reduction methods exist, catalytic hydrogenation stands out for its high efficiency, excellent selectivity, and favorable environmental profile, often generating water as the only byproduct.[3][4]

This application note focuses on a standard and highly reliable method: heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen (H₂). We will explore the causality behind each procedural step, ensuring the protocol is not just a series of instructions but a self-validating scientific workflow.

Mechanistic Rationale: The "Why" Behind the Protocol

The catalytic hydrogenation of a nitroarene like this compound is a multi-step process occurring on the surface of the metal catalyst. Understanding this mechanism is crucial for troubleshooting and optimization.

There are two generally accepted pathways for this transformation: the "direct" pathway and the "condensation" pathway.[5][6]

  • Direct Pathway: The nitro group is directly reduced through nitroso and hydroxylamine intermediates without forming dimeric species. This is typically the dominant pathway under common laboratory conditions with catalysts like Pd/C.

  • Condensation Pathway: The intermediate nitrosoarene and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to the azo and hydrazo compounds before finally cleaving to form the aniline product.[7]

Our protocol is optimized to favor the more efficient direct pathway. The palladium catalyst acts as a workbench: it adsorbs and activates both the molecular hydrogen and the nitro group of the this compound, facilitating the stepwise transfer of hydrogen atoms.[8][9]

G cluster_mechanism Direct Hydrogenation Pathway Nitro This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H₂ - H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + H₂ Amine 4-Phenetidine (R-NH₂) Hydroxylamine->Amine + H₂ - H₂O Catalyst Pd/C Catalyst Surface (Adsorption & H₂ Activation) Catalyst->Nitro Adsorption

Figure 1: Simplified diagram of the direct catalytic hydrogenation pathway for a nitroarene (R-NO₂) on a palladium catalyst surface.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood.

Materials & Reagents
ReagentFormulaM. Wt.Quantity (Example)CAS No.Supplier Notes
This compoundC₈H₉NO₃167.165.00 g (29.9 mmol)100-29-8Ensure high purity
Palladium on Carbon (10%)Pd/C-250 mg (5 mol%)7440-05-3Use a reputable source; 50% wet catalyst is safer to handle.
Ethanol (Absolute)C₂H₅OH46.07100 mL64-17-5Reagent grade or higher
Celite® 545--~10 g61790-53-2For filtration
Ethyl AcetateC₄H₈O₂88.11~150 mL141-78-6For extraction
Saturated NaCl SolutionNaCl(aq)-~50 mL-"Brine"
Anhydrous MgSO₄ or Na₂SO₄--~5 g-For drying
Hydrogen Gas (H₂)H₂2.02As needed1333-74-0High purity, in a cylinder with a regulator
Nitrogen Gas (N₂)N₂28.01As needed7727-37-9For inerting
Apparatus Setup
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet adapter with a stopcock

  • Septum

  • Hydrogen balloon (heavy-walled) or a connection to a regulated H₂ cylinder

  • Büchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Procedure
  • System Preparation: Assemble the three-neck flask with a magnetic stir bar, a condenser (with N₂ outlet to a bubbler), and a gas inlet adapter. Ensure all joints are well-sealed.

  • Reagent Addition: Add this compound (5.00 g) and ethanol (100 mL) to the flask. Begin stirring to dissolve the solid.

  • Inerting the Atmosphere: The removal of oxygen is a critical safety step. Purge the system with nitrogen gas for 10-15 minutes. This prevents the formation of a potentially explosive H₂/O₂ mixture and protects the catalyst from oxidation.

  • Catalyst Addition: While maintaining a positive N₂ pressure, carefully add the 10% Pd/C catalyst (250 mg). The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.

  • Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon or a line from a regulated cylinder. Evacuate the flask under vacuum (carefully, to avoid bumping) and backfill with H₂. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored in several ways:

    • Hydrogen Uptake: The balloon will deflate as H₂ is consumed.

    • TLC Analysis: Withdraw a small aliquot, filter it through a pipette with a cotton plug to remove the catalyst, and spot it on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product, 4-phenetidine, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot has disappeared.

  • Catalyst Removal (Safety Critical): Once the reaction is complete, purge the system again with nitrogen for 15 minutes to remove all residual hydrogen. Crucial Safety Note: The Pd/C catalyst is pyrophoric when dry and saturated with hydrogen. It can ignite upon contact with air.[10] It MUST be filtered while still wet.

  • Filtration: Prepare a pad of Celite® (~1 cm thick) in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad to remove the fine catalyst particles. Wash the flask and the filter cake with additional ethanol (~20-30 mL) to ensure all product is collected.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • Workup & Purification:

    • Dissolve the resulting crude oil/solid in ethyl acetate (~75 mL).

    • Transfer the solution to a separatory funnel and wash with brine (2 x 25 mL) to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the final product, 4-phenetidine. The product is a liquid that may darken on exposure to air and light.[1][2]

G cluster_workflow Experimental Workflow A 1. Charge Flask (this compound, Ethanol) B 2. Inert Atmosphere (Purge with N₂) A->B C 3. Add Catalyst (10% Pd/C) B->C D 4. Hydrogenate (H₂ Balloon, Stir) C->D E 5. Monitor Reaction (TLC) D->E F 6. N₂ Purge (Remove H₂) E->F G 7. Filter Catalyst (Through Celite, KEEP WET) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Extraction & Drying (EtOAc, Brine, MgSO₄) H->I J 10. Final Product (4-Phenetidine) I->J

Figure 2: Step-by-step experimental workflow for the catalytic reduction of this compound.

Product Characterization

The identity and purity of the synthesized 4-phenetidine should be confirmed using standard analytical techniques.

  • Appearance: Colorless liquid, which may turn red to brown upon exposure to air.[1]

  • Boiling Point: ~254 °C.[1]

  • Density: ~1.065 g/mL at 25 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.0 ppm), the aromatic protons (two doublets ~6.7-6.8 ppm), and a broad singlet for the amine protons (~3.5 ppm).

  • IR Spectroscopy (neat): Key absorptions will include N-H stretching (a doublet around 3350-3450 cm⁻¹) and C-O-C stretching (~1240 cm⁻¹).[11]

  • HPLC: Purity can be assessed using a suitable HPLC method, such as on a mixed-mode column with UV detection.[12]

Troubleshooting & Process Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Inactive ("poisoned") catalyst.2. Insufficient hydrogen pressure or leak in the system.3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst.2. Check for leaks; ensure a positive H₂ pressure.3. Increase stirring speed to ensure the catalyst is well suspended.
Low product yield 1. Incomplete reaction.2. Product loss during filtration or extraction.3. Catalyst was not washed sufficiently.1. Allow the reaction to run until TLC confirms full conversion.2. Ensure phase separation is clean during extraction.3. Wash the filter cake thoroughly with the reaction solvent.
Product is dark or discolored 1. Air oxidation of the amine product during workup.2. Incomplete removal of the catalyst fines.1. Minimize air exposure after the reduction is complete. Work quickly.2. Use a thick Celite pad and ensure the filtrate is completely clear. A second filtration may be necessary.
Catalyst ignites on filter paper The catalyst was allowed to dry while exposed to air.NEVER let the filtered catalyst dry in the open. Immediately quench the filter cake with plenty of water and dispose of it according to your institution's hazardous waste protocols for pyrophoric materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-nitrophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals like the analgesic phenacetin.[1] The most common and direct laboratory-scale synthesis is the Williamson ether synthesis, which involves the reaction of a deprotonated 4-nitrophenol (the 4-nitrophenoxide ion) with an ethylating agent, such as ethyl bromide or ethyl iodide.[2][3] While conceptually straightforward as an SN2 reaction, achieving a high yield requires careful control of reaction conditions to mitigate potential side reactions and purification challenges.

This guide will focus on the Williamson ether synthesis route, addressing common issues that can lead to diminished yields and providing actionable solutions.

Troubleshooting Guide: Enhancing Your this compound Yield

This section addresses specific problems you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Problem 1: Low or No Product Formation

You've followed a standard protocol, but your final yield of this compound is significantly lower than expected, or you've isolated primarily unreacted starting materials.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Nitrophenol: The first step of the Williamson ether synthesis is the formation of the alkoxide (in this case, the phenoxide) by reacting the alcohol with a base. If the 4-nitrophenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an appropriate aprotic solvent will ensure complete deprotonation.[4] When using metal hydrides, be sure to use anhydrous solvents, as they react violently with water.

  • Poor Quality or Inappropriate Ethylating Agent: The success of the SN2 reaction is highly dependent on the leaving group of the electrophile.

    • Solution: Use a high-purity ethylating agent with a good leaving group. Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of the iodide ion. Ensure your ethylating agent has not degraded. For instance, ethyl iodide can decompose over time, releasing iodine, which will give it a brownish color. If this is the case, it should be purified before use.

  • Suboptimal Reaction Temperature: Like most chemical reactions, the Williamson ether synthesis is sensitive to temperature.

    • Solution: A typical Williamson reaction is conducted between 50 to 100 °C.[3] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can promote side reactions, such as elimination, especially if using a secondary alkyl halide (though not the case here with an ethyl group).[3][4] It is recommended to reflux the reaction mixture gently to maintain a consistent and appropriate temperature.[5]

  • Choice of Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis.[3][6] These solvents can solvate the cation of the alkoxide, leaving the nucleophilic anion more "naked" and reactive. Protic solvents, like ethanol, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[3]

Problem 2: Presence of Significant Byproducts

Your crude product shows the presence of significant impurities alongside the desired this compound, complicating purification and reducing the isolated yield.

Possible Causes & Solutions:

  • Unreacted 4-Nitrophenol: The most common impurity is often the starting material, 4-nitrophenol.

    • Solution: This points back to incomplete reaction. Re-evaluate the base, reaction time, and temperature as discussed in Problem 1. Additionally, during the workup, unreacted 4-nitrophenol can be removed by washing the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide or sodium carbonate.[2] The acidic 4-nitrophenol will be deprotonated and extracted into the aqueous layer, while the neutral this compound remains in the organic phase. The 4-nitrophenol can then be recovered by acidifying the aqueous layer.[2]

  • Formation of Azo and Azoxy Compounds: In some synthetic routes to nitrophenetoles, particularly those starting from p-nitrochlorobenzene, the formation of colored azo and azoxy byproducts is a known issue.[7] While less common when starting from 4-nitrophenol, aggressive reaction conditions could potentially lead to side reactions involving the nitro group.

    • Solution: Maintain a controlled reaction temperature and avoid excessively harsh conditions. If these byproducts are suspected, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 4-nitrophenol?

While alkali hydroxides like NaOH and KOH are commonly used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF will ensure complete and rapid formation of the 4-nitrophenoxide.[4] The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than aliphatic alcohols, so less powerful bases like potassium carbonate can also be effective, especially when paired with a phase-transfer catalyst.

Q2: Can I use diethyl sulfate instead of ethyl iodide or ethyl bromide?

Yes, diethyl sulfate is an effective and often less expensive ethylating agent that can be used in the Williamson ether synthesis.[8] However, it is important to be aware that diethyl sulfate is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I improve the reaction rate if it is proceeding too slowly?

To increase the reaction rate, consider the following:

  • Increase the temperature: Gently refluxing the reaction mixture is often optimal.[5]

  • Use a more reactive ethylating agent: Ethyl iodide is more reactive than ethyl bromide.

  • Change the solvent: Switch to a polar aprotic solvent like DMF or DMSO.[3][8]

  • Consider a phase-transfer catalyst: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction by transporting the phenoxide ion into the organic phase.[9][10]

Q4: What is the best method for purifying the final product?

The crude this compound can be purified by recrystallization or distillation.

  • Recrystallization: Recrystallization from ethanol/water is a common and effective method.[2]

  • Distillation: If the product is an oil or if recrystallization is not providing sufficient purity, vacuum distillation can be employed. The boiling point of this compound is 283 °C at atmospheric pressure, but it can be distilled at a lower temperature under vacuum (e.g., 112-115 °C at 3 mmHg).[2]

Q5: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point: Pure this compound has a melting point of 58-60 °C.[2][11] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide in Ethanol

This is a classic procedure for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • Absolute Ethanol

  • Sodium metal

  • Ethyl iodide or ethyl bromide

  • 5% Sodium carbonate solution

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add the 4-nitrophenol dissolved in a small amount of absolute ethanol.

  • Add a slight molar excess of ethyl iodide or ethyl bromide to the reaction mixture.

  • Heat the mixture to reflux with stirring for approximately 5 hours, ensuring the exclusion of moisture.[2]

  • After the reaction is complete, distill off the majority of the ethanol.

  • Pour the cooled residue into a 5% sodium carbonate solution.

  • Extract the aqueous phase several times with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous calcium chloride.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol/water or by vacuum distillation.[2]

Protocol 2: Improved Synthesis using a Phase-Transfer Catalyst

This method can offer improved yields and milder reaction conditions.

Materials:

  • 4-Nitrophenol

  • Potassium carbonate (anhydrous)

  • Ethyl iodide

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-nitrophenol, a molar excess of anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Add anhydrous acetonitrile as the solvent.

  • Add a slight molar excess of ethyl iodide.

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product as described in Protocol 1.

Data Presentation

ParameterProtocol 1 (Classical)Protocol 2 (PTC)
Base Sodium EthoxidePotassium Carbonate
Solvent EthanolAcetonitrile
Catalyst NoneTetrabutylammonium Bromide
Temperature Reflux (~78 °C)Room Temp to 50 °C
Typical Yield ~60%[2]Potentially higher

Visualizing the Workflow

Below are diagrams illustrating the logical workflow of the synthesis and troubleshooting process.

Williamson_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification pNP 4-Nitrophenol Deprotonation 1. Deprotonation (Formation of Phenoxide) pNP->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation EtX Ethylating Agent (e.g., EtI) SN2 2. SN2 Attack (Ether Formation) EtX->SN2 Electrophile Solvent Solvent (e.g., DMF) Solvent->SN2 Deprotonation->SN2 Nucleophile Workup Aqueous Workup (Extraction) SN2->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Logic cluster_solutions1 Solutions for Deprotonation cluster_solutions2 Solutions for Reagents cluster_solutions3 Solutions for Conditions Start Low Yield? Cause1 Incomplete Deprotonation Check Base Strength/Stoichiometry Start->Cause1 Yes Cause2 Poor Reagents Verify Purity of Ethylating Agent Start->Cause2 Yes Cause3 Suboptimal Conditions Adjust Temperature/Solvent Start->Cause3 Yes Cause4 Byproduct Formation Optimize Workup/Purification Start->Cause4 Yes Sol1A Use Stronger Base (e.g., NaH) Cause1->Sol1A Sol1B Ensure Anhydrous Conditions Cause1->Sol1B Sol2A Use High-Purity Reagents Cause2->Sol2A Sol2B Consider More Reactive Halide (EtI) Cause2->Sol2B Sol3A Optimize Temperature (Reflux) Cause3->Sol3A Sol3B Use Polar Aprotic Solvent (DMF) Cause3->Sol3B Sol3C Add Phase-Transfer Catalyst Cause3->Sol3C Purification Purification Strategy Base Wash for Unreacted Phenol Recrystallization/Distillation Cause4->Purification Refine Method

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Purification of Crude 4-Nitrophenetole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-nitrophenetole via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

A1: this compound (1-ethoxy-4-nitrobenzene) is a key organic intermediate used in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] For instance, its reduction yields p-phenetidine, a precursor to the analgesic phenacetin and the sweetener dulcin.[1] The purity of the starting material is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final product, which is especially critical in drug development. Recrystallization is a robust technique for removing process-related impurities and achieving the high purity required for these applications.

Q2: What is the fundamental principle of recrystallization for purifying this compound?

A2: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] The process involves dissolving the impure, crude this compound in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools slowly, the solubility of this compound decreases, causing it to crystallize out of the solution. Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor"). Insoluble impurities can be removed beforehand by hot filtration.[4][5]

Q3: How do I select the optimal solvent for recrystallizing this compound?

A3: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[5][6] Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).

For this compound, a mixed-solvent system is often highly effective.[7] Given its high solubility in hot alcohol and slight solubility in water, a common and effective choice is an ethanol/water mixture.[8] In this system, the crude solid is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or "bad" solvent) until the solution becomes slightly cloudy (the saturation point).[4][9][10]

Q4: What are the likely impurities in my crude this compound sample?

A4: Impurities depend on the synthetic route. A common synthesis is the Williamson ether synthesis from 4-nitrophenol and an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions. Potential impurities include:

  • Unreacted 4-nitrophenol: The starting material.

  • Inorganic salts: Byproducts from the base used (e.g., NaI, Na₂SO₄).

  • Side-products: Such as those from the nitration of phenetole if a different route is taken.[11]

  • Degradation products: From prolonged storage or harsh reaction conditions.

Q5: What safety precautions are necessary when handling this compound and recrystallization solvents?

A5: this compound is a solid that can cause irritation.[8] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles. Most organic solvents, like ethanol and acetone, are flammable and should be heated using a steam bath or a heating mantle, never an open flame. Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Troubleshooting and Optimization Guide

Problem: My crude this compound will not completely dissolve, even in a large volume of hot solvent.
  • Possible Cause 1: Insufficient Solvent. You may not have reached the minimum volume of boiling solvent required.

    • Solution: Continue to add small aliquots of the hot solvent to the boiling mixture until the solid dissolves. Using an excessive amount of solvent is a common error that will significantly reduce your final yield.[12]

  • Possible Cause 2: Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent system.

    • Solution: If a significant amount of solid remains after adding a reasonable volume of boiling solvent, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

  • Possible Cause 3: Incorrect Solvent. The chosen solvent may simply be a poor choice for this compound.

    • Solution: If the compound shows very poor solubility even in a large volume of boiling solvent, a different solvent or mixed-solvent system should be tested on a small scale before proceeding with the bulk sample.

Problem: No crystals form after the solution has cooled to room temperature.
  • Possible Cause 1: Too Much Solvent Used. This is the most frequent reason for crystallization failure.[13] The solution is not supersaturated, and the concentration of this compound is below its solubility limit even at room temperature.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent in a fume hood. Once the volume is reduced, allow it to cool again. If you have the original mother liquor, you can test a drop on a watch glass; rapid evaporation leaving a solid residue indicates a good chance of recovery upon concentration.[14]

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where crystallization has not been initiated.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic rough edges of the scratch can provide nucleation sites for crystal growth.[12][15]

    • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the solution. This provides a perfect template for crystallization to begin.

    • Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the solubility of the compound. Combine this with occasional scratching for best results.[13]

Problem: The product separated as an oil instead of crystals ("oiling out").
  • Possible Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Possible Cause 2: Solution Cooled Too Quickly. If the saturation point is reached at a temperature above the melting point of your compound, it will separate as a liquid. This is more common with low-melting solids or when using mixed-solvent systems.[13]

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to slightly decrease the saturation temperature.[13][14] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a surface that cools slowly to encourage the formation of crystals over oil.[13]

Problem: The final yield of purified this compound is very low.
  • Possible Cause 1: Using Too Much Solvent. As discussed, this leaves a significant portion of your product dissolved in the mother liquor.

    • Solution: Use the absolute minimum amount of boiling solvent necessary for dissolution.[12]

  • Possible Cause 2: Premature Crystallization. If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel and flask for hot filtration and work quickly to minimize cooling. If crystals form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.

  • Possible Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent, allowing the first wash to drain completely before adding the next small portion.[12]

Problem: The purified crystals are still colored, or the melting point is still low and broad.
  • Possible Cause 1: Ineffective Solvent. The chosen solvent may dissolve the impurity as well as the product, causing it to co-crystallize.

    • Solution: Perform a second recrystallization, potentially using a different solvent system.

  • Possible Cause 2: Colored Impurities. Some impurities are intensely colored and can persist even after recrystallization.

    • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot (but not boiling) solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Data Presentation & Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₃[2][8]
Molecular Weight 167.16 g/mol [8]
Appearance Yellow to brown crystalline solid[1][2]
Melting Point 56-60 °C[2][8]
Boiling Point 283 °C[8]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water Slightly soluble[8]
Ethanol Moderately soluble; very soluble when hot[1][8]
Diethyl Ether Very soluble when hot[8]
Acetone Soluble in all proportions[8]
Benzene Soluble in all proportions[8]
Petroleum Ether Soluble when hot[8]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the purification of crude this compound using an ethanol/water solvent system.

1. Dissolution of the Crude Solid: a. Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. b. Add a minimal amount of 95% ethanol (e.g., 10-15 mL) and a boiling chip. c. Gently heat the mixture to boiling on a steam bath or hot plate while swirling. d. Continue adding hot ethanol in small portions until the solid just dissolves. Avoid adding a large excess.

2. Removal of Insoluble and Colored Impurities (Optional): a. If the solution contains insoluble material, add a slight excess of hot ethanol (1-2 mL) to prevent premature crystallization. b. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes. c. Perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

3. Crystallization: a. Reheat the clear filtrate to boiling. b. Add hot water dropwise while swirling until the solution becomes persistently cloudy (turbid).[7][10] c. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. The solution is now saturated. d. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] e. Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

4. Isolation and Washing of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter paper with two small portions of ice-cold water or an ice-cold ethanol/water mixture to remove any adhering mother liquor.

5. Drying: a. Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. b. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature drying oven (well below the 56-60 °C melting point).

6. Purity Assessment: a. Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (56-60 °C) indicates high purity.[2][8]

Visualized Workflows

Caption: General workflow for the mixed-solvent recrystallization of this compound.

Troubleshooting_No_Crystals node_sol node_sol start No Crystals After Cooling? q1 Is Solution Supersaturated? start->q1 sol1 Scratch inner wall of flask with glass rod. q1->sol1 Yes sol2 Add a single seed crystal. q1->sol2 Yes q2 Too much solvent used? q1->q2 No sol1->q2 Still no crystals sol2->q2 Still no crystals sol3 Gently boil off some solvent and re-cool the solution. q2->sol3 Yes

Caption: Decision-making process for troubleshooting failure of crystal formation.

References

Technical Support Center: Synthesis of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-nitrophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this common yet nuanced chemical transformation. Our goal is to equip you with the expertise to not only successfully synthesize this compound but also to understand and control the underlying chemical principles to minimize side product formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile laboratory method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the 4-nitrophenoxide anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or ethyl iodide, via an S(_N)2 mechanism.[1][2]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The two main side products that can arise during the Williamson ether synthesis of this compound are the C-alkylation product (2-ethyl-4-nitrophenol) and the elimination product (ethene).[1][3] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[4][5] By spotting the reaction mixture alongside the starting material (4-nitrophenol) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot (this compound). It is advisable to use a solvent system that provides good separation between the starting material and the product.

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction, especially in a biphasic system (e.g., a solid-liquid or liquid-liquid system). The PTC helps to transport the phenoxide anion from the aqueous or solid phase to the organic phase where the ethylating agent is located, thereby increasing the reaction rate and potentially improving the yield.[6][7]

Understanding and Preventing Side Product Formation

A thorough understanding of the mechanisms leading to side product formation is crucial for optimizing the synthesis of this compound.

C-Alkylation vs. O-Alkylation

The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). This duality leads to a competition between the desired O-alkylation (forming this compound) and the undesired C-alkylation (forming 2-ethyl-4-nitrophenol).[3]

Mechanism of O- vs. C-Alkylation

G 4-Nitrophenoxide 4-Nitrophenoxide O_Alkylation O-Alkylation (SN2) 4-Nitrophenoxide->O_Alkylation O-attack C_Alkylation C-Alkylation (SN2) 4-Nitrophenoxide->C_Alkylation C-attack (ortho) Ethyl_Halide Ethyl Halide (CH3CH2X) Ethyl_Halide->O_Alkylation Ethyl_Halide->C_Alkylation This compound This compound (Desired Product) O_Alkylation->this compound 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol (Side Product) C_Alkylation->2-Ethyl-4-nitrophenol G 4-Nitrophenoxide 4-Nitrophenoxide SN2_Reaction SN2 Reaction 4-Nitrophenoxide->SN2_Reaction Nucleophilic attack on Cα E2_Reaction E2 Reaction 4-Nitrophenoxide->E2_Reaction Base abstracts Hβ Ethyl_Halide Ethyl Halide (CH3CH2X) Ethyl_Halide->SN2_Reaction Ethyl_Halide->E2_Reaction This compound This compound (Substitution Product) SN2_Reaction->this compound Ethene Ethene (Elimination Product) E2_Reaction->Ethene 4-Nitrophenol_Regen 4-Nitrophenol (Regenerated) E2_Reaction->4-Nitrophenol_Regen HX HX E2_Reaction->HX G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or No Product Check_SM Is starting material (4-nitrophenol) consumed? (TLC) Start->Check_SM Check_Side_Products Are side products detected? (TLC/NMR) Check_SM->Check_Side_Products Yes Solution_Incomplete_Rxn Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Check base stoichiometry Check_SM->Solution_Incomplete_Rxn No Solution_C_Alkylation C-Alkylation Dominates: - Change to a polar aprotic solvent (e.g., DMF, DMSO) - Use a phase-transfer catalyst Check_Side_Products->Solution_C_Alkylation Yes (C-Alkylation) Solution_Elimination Elimination Dominates: - Lower reaction temperature - Use a less hindered base - Ensure high-quality ethyl halide Check_Side_Products->Solution_Elimination Yes (Elimination) Solution_Decomposition Decomposition: - Lower reaction temperature - Check for impurities in reagents Check_Side_Products->Solution_Decomposition No

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophenetole Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 4-nitrophenetole to 4-phenetidine (also known as 4-ethoxyaniline). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reduction of this compound.

Issue 1: The reaction is stalled or incomplete, with significant starting material remaining.

  • Symptom: TLC or HPLC analysis shows a persistent spot for this compound, and hydrogen uptake (if using catalytic hydrogenation) has ceased prematurely.

  • Possible Causes & Solutions:

    • Catalyst Deactivation/Poisoning (for Catalytic Hydrogenation): The surface of heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel can be poisoned by impurities.[1] Common poisons include sulfur or phosphorus compounds.[1]

      • Solution: Ensure your starting material and solvent are of high purity. If poisoning is suspected, filter the reaction mixture (caution: pyrophoric catalyst) and add a fresh batch of catalyst to the filtrate.[1]

    • Insufficient Hydrogen Pressure/Source: For catalytic hydrogenation, inadequate hydrogen pressure will starve the reaction.

      • Solution: Ensure your hydrogen balloon or cylinder regulator is supplying positive pressure. Check all connections for leaks.[2][3] For transfer hydrogenation using sources like hydrazine, ensure the correct stoichiometry is used.[4]

    • Poor Agitation: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.[1]

      • Solution: Increase the stirring rate. For larger-scale reactions, consider mechanical overhead stirring.

    • Product Inhibition: The amine product (4-phenetidine) can sometimes adsorb onto the catalyst surface, inhibiting further reaction.[1]

      • Solution: Increasing the catalyst loading may help overcome this effect.[1]

Issue 2: The reaction mixture has developed a strong color (yellow, orange, or red), and the product is impure.

  • Symptom: The crude product, after work-up, is highly colored, and TLC/HPLC analysis shows multiple unidentified spots.

  • Possible Causes & Solutions:

    • Formation of Azo/Azoxy Byproducts: These colored impurities arise from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species.[1][5][6] This often indicates an incomplete or non-selective reduction.

      • Solution 1 (Improve Reducing Environment): For catalytic hydrogenation, increasing hydrogen pressure can help minimize the accumulation of these intermediates.[1] For metal/acid reductions (e.g., Sn/HCl), ensure sufficient acid is present to maintain a strongly reducing environment.[6]

      • Solution 2 (Temperature Control): Overly high temperatures can promote side reactions. If the reaction is highly exothermic, implement cooling to maintain the target temperature.[6][7]

Issue 3: I am observing dehalogenation in my substrate (if applicable).

  • Symptom: If your this compound starting material contains halogen substituents (e.g., chloro, bromo), you observe their removal in the final product.

  • Possible Causes & Solutions:

    • Catalyst Choice: Palladium on carbon (Pd/C) is known to catalyze dehalogenation, especially for aryl iodides and bromides.[8]

      • Solution: Switch to a catalyst less prone to causing dehalogenation, such as Raney® Nickel or Platinum-based catalysts under specific conditions.[8] Alternatively, using hydrazine hydrate as a hydrogen donor with Pd/C has been shown to be highly selective and minimize dehalogenation.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing this compound?

The "best" method depends on your scale, available equipment, and the presence of other functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method, producing water as the only byproduct. It is highly effective for both aromatic and aliphatic nitro groups and is the preferred industrial route.[8][10] However, it requires specialized pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.[3][11]

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): A classic and robust method that is tolerant of many functional groups.[8][12] The work-up can be more complex due to the need to neutralize large amounts of acid and remove metal salts.

  • Transfer Hydrogenation (e.g., Hydrazine/Pd/C): This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in situ.[4] It can offer excellent selectivity, particularly for preserving halogen substituents.[4][9]

Q2: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the non-polar starting material (this compound) and the more polar product (4-phenetidine). The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, HPLC or GC-MS can be used.[1]

Q3: What is the general mechanism for catalytic hydrogenation of a nitro group?

The reduction of a nitro group on a catalyst surface is a complex multi-step process. The widely accepted pathway involves the sequential addition of hydrogen. The nitro group (Ar-NO₂) is first reduced to a nitroso species (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[5][13] These intermediates are typically highly reactive and are not observed under standard conditions, though their condensation can lead to the azo/azoxy impurities mentioned earlier.[1][13]

Q4: What are the critical safety precautions for catalytic hydrogenation?

Safety is paramount when working with hydrogen and pyrophoric catalysts.

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to remove all oxygen and prevent the formation of an explosive mixture.[3][7]

  • Catalyst Handling: Handle catalysts like Pd/C and Raney® Nickel in a wet state, as they are pyrophoric and can ignite solvents upon exposure to air, especially after use when they are saturated with hydrogen.[3][11] Never add a dry catalyst to a flammable solvent.

  • Proper Equipment: Use pressure-rated glassware or a dedicated hydrogenation reactor.[7] Always perform the reaction in a well-ventilated fume hood.[2][14]

  • Post-Reaction Handling: After the reaction, purge the vessel with inert gas again to remove excess hydrogen.[2] The catalyst should be filtered carefully and the filter cake should never be allowed to dry in the open air. It should be quenched with water immediately.[11]

Data & Protocols

Table 1: Comparison of Common Reduction Methods
MethodReducing Agent(s)Typical SolventProsCons
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateHigh yield, clean reaction (water is the only byproduct), catalyst is recyclable.Requires pressure equipment, handling of flammable H₂ and pyrophoric catalysts.[3][11]
Metal/Acid Reduction Sn or Fe powder, HClEthanol, WaterRobust, inexpensive, tolerant of some functional groups.[8]Stoichiometric amounts of metal required, difficult work-up to remove metal salts.
Transfer Hydrogenation Hydrazine hydrate, Pd/CMethanol, EthanolAvoids use of H₂ gas, highly selective for reducing nitro groups in the presence of halogens.[4]Hydrazine is toxic and must be handled with care.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)H₂O/MethanolMild conditions, useful for sensitive substrates.Often requires large excess of reagent, can be sluggish.
Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is a representative example for a laboratory-scale reaction.

1. Reactor Setup and Inerting:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (5-10 mol%).
  • Seal the flask and connect it to a nitrogen/vacuum manifold.
  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

2. Reagent Addition:

  • Under a positive flow of nitrogen, add the solvent (e.g., methanol or ethanol).
  • Add the this compound substrate.

3. Hydrogenation:

  • Evacuate the flask again and backfill with hydrogen from a balloon or a regulated cylinder.
  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic; for larger scales, cooling may be necessary.[7]

4. Monitoring and Work-up:

  • Monitor the reaction by TLC until all starting material has been consumed.
  • Once complete, evacuate the hydrogen and purge the system thoroughly with nitrogen.[11]
  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: The catalyst on the filter pad is highly pyrophoric.[11] Do not allow it to dry. Immediately quench the filter cake with water and transfer it to a dedicated, wet waste container.[11]
  • Remove the solvent from the filtrate under reduced pressure to yield the crude 4-phenetidine, which can be purified further if necessary.

Visual Diagrams

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Observed CheckAnalysis Analyze reaction mixture (TLC/HPLC) Problem->CheckAnalysis Incomplete Incomplete Reaction CheckAnalysis->Incomplete Starting material present Impure Impure / Colored Product CheckAnalysis->Impure Byproducts observed CatPoison Check for Catalyst Poisoning - Use pure reagents - Add fresh catalyst Incomplete->CatPoison H2_Pressure Check H2 Source / Pressure - Check for leaks - Ensure positive pressure Incomplete->H2_Pressure Agitation Increase Agitation - Ensure vigorous stirring Incomplete->Agitation AzoForm Minimize Azo/Azoxy Formation - Increase H2 pressure - Control temperature Impure->AzoForm Temp Optimize Temperature - Use cooling for exothermic runs Impure->Temp

Caption: A decision tree for troubleshooting common issues in this compound reduction.

General Reaction Pathway

ReactionPathway sub This compound (Ar-NO2) inter1 Nitroso Intermediate (Ar-NO) sub->inter1 +2[H] inter2 Hydroxylamine Intermediate (Ar-NHOH) inter1->inter2 +2[H] byprod Azo/Azoxy Byproducts inter1->byprod Condensation prod 4-Phenetidine (Ar-NH2) inter2->prod +2[H] inter2->byprod Condensation

Caption: Simplified mechanism for the reduction of a nitroarene to an aniline.

References

Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Williamson ether synthesis of 4-nitrophenetole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and experimental outcomes. Our goal is to empower you to diagnose issues, enhance your yield, and ensure the purity of your final product.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common challenge in the synthesis of this compound: low yield. Each question is framed to tackle a specific experimental observation, providing a detailed rationale and actionable solutions.

Question 1: My yield of this compound is consistently low, and I recover a significant amount of unreacted 4-nitrophenol. What are the likely causes and how can I fix this?

This is a classic issue that typically points to incomplete deprotonation of the starting 4-nitrophenol or issues with the subsequent nucleophilic attack. Let's break down the potential culprits and solutions.

Root Cause Analysis:

  • Insufficient Base Strength or Stoichiometry: The Williamson ether synthesis proceeds via an SN2 mechanism, which requires the formation of a potent nucleophile, the 4-nitrophenoxide ion.[1][2][3] Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary to drive the deprotonation equilibrium to completion.[4] If the base is too weak or used in insufficient amounts, a significant portion of the 4-nitrophenol will remain in its less reactive, protonated form.

  • Presence of Water: Moisture in the reaction medium can have a devastating effect on yield. The base will preferentially react with water over the 4-nitrophenol. Furthermore, any formed 4-nitrophenoxide can be protonated by water, regenerating the starting material.

  • Poor Solubility of the Phenoxide Salt: The generated 4-nitrophenoxide salt must be soluble in the reaction solvent to effectively participate in the SN2 reaction. If the salt precipitates out, the reaction rate will plummet.

Actionable Solutions:

  • Choice and Quantity of Base:

    • For laboratory-scale synthesis, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol, with the byproduct being hydrogen gas which bubbles out of the solution.[2][3]

    • More commonly used and less hazardous bases for aryl ether synthesis include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5] When using these, ensure a slight excess (1.1-1.5 equivalents) to drive the deprotonation.

  • Solvent Selection and Anhydrous Conditions:

    • Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.[1] These solvents are excellent at solvating the cation of the phenoxide salt, leaving the anionic oxygen exposed and highly nucleophilic. They also do not participate in hydrogen bonding, which can shield the nucleophile.

    • Ensure all glassware is oven-dried, and use anhydrous solvents. If using a base like NaOH or K₂CO₃, consider using a Dean-Stark apparatus to remove any adventitious water before the addition of the alkylating agent.

  • Reaction Temperature:

    • A typical temperature range for this reaction is 50-100 °C.[1] This provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. Monitor your reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

Question 2: My reaction seems to work, but I'm isolating a significant amount of a byproduct that is not my starting material or desired product. What could this be?

The presence of unexpected byproducts often points to competing reaction pathways. In the Williamson ether synthesis of this compound, two primary side reactions are common.

Root Cause Analysis:

  • E2 Elimination of the Alkylating Agent: The 4-nitrophenoxide is not only a good nucleophile but also a reasonably strong base. When it reacts with the ethylating agent (e.g., ethyl iodide or ethyl bromide), it can abstract a proton from the beta-carbon, leading to the formation of ethylene gas and regenerating 4-nitrophenol. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides at higher temperatures.[1][6]

  • C-Alkylation of the Phenoxide: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the carbons ortho to the oxygen).[1][5] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-ethyl-4-nitrophenol. The choice of solvent can significantly influence the O/C alkylation ratio.[7]

Actionable Solutions:

  • Choice of Alkylating Agent:

    • Use a primary alkyl halide like ethyl iodide or ethyl bromide.[2][3] These are less prone to elimination reactions compared to secondary or tertiary halides.[1]

  • Temperature Control:

    • Avoid excessively high reaction temperatures. As mentioned, 50-100 °C is a good starting point.[1] Higher temperatures favor the higher activation energy elimination pathway.[6]

  • Solvent and Counter-ion Effects on O- vs. C-Alkylation:

    • Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.[1][7]

    • The use of a phase-transfer catalyst can also enhance the rate of O-alkylation.[8][9]

Troubleshooting Workflow for Low Yield

Troubleshooting_Williamson_Ether_Synthesis start Low Yield of this compound check_sm TLC shows unreacted 4-nitrophenol? start->check_sm check_byproduct TLC shows significant byproduct formation? check_sm->check_byproduct No incomplete_deprotonation Incomplete Deprotonation or Nucleophile Quenching check_sm->incomplete_deprotonation Yes side_reactions Competing Side Reactions (Elimination or C-Alkylation) check_byproduct->side_reactions Yes end Optimized Yield check_byproduct->end No solution_deprotonation 1. Use stronger/excess base (NaH, K2CO3). 2. Ensure anhydrous conditions. 3. Use polar aprotic solvent (DMF, ACN). incomplete_deprotonation->solution_deprotonation solution_side_reactions 1. Use primary ethylating agent (EtI, EtBr). 2. Maintain moderate temperature (50-100 °C). 3. Consider a phase-transfer catalyst. side_reactions->solution_side_reactions solution_deprotonation->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent like ethanol for this reaction?

While some Williamson ether syntheses can be performed in the parent alcohol of the alkoxide, it is generally not recommended for optimizing the yield of this compound.[2] Protic solvents can hydrogen-bond with the 4-nitrophenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate.[1] Polar aprotic solvents like DMF or acetonitrile are superior choices.[1]

Q2: What is a phase-transfer catalyst and how can it help my reaction?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8][9] In the context of this compound synthesis, if you are using an aqueous solution of NaOH as the base and an organic solvent for your ethylating agent, the 4-nitrophenoxide will be primarily in the aqueous phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), forms an ion pair with the phenoxide, making it soluble in the organic phase where it can react with the ethylating agent.[8][9][10] This can lead to faster reaction rates, milder reaction conditions, and improved yields.[9][11]

Q3: How do I properly purify my crude this compound?

Proper purification is key to obtaining a high-purity final product.

  • Work-up: After the reaction is complete, the mixture is typically cooled and poured into water. The product can be extracted into an organic solvent like diethyl ether or ethyl acetate.[12] The organic layer should be washed with a dilute NaOH or Na₂CO₃ solution to remove any unreacted 4-nitrophenol.[12] A final wash with brine will help to remove residual water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filtered, and the solvent removed under reduced pressure.

  • Recrystallization or Distillation: The crude solid can be purified by recrystallization, often from an ethanol/water mixture.[12] Alternatively, if the product is an oil at room temperature, it can be purified by vacuum distillation.[12] Commercially available 4-nitrophenol can also be purified by recrystallization or sublimation to ensure high purity of the starting material.[13][14][15]

Experimental Data and Protocols

Table 1: Physical Properties of Key Reactants and Product

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Nitrophenol139.11113-114279
Ethyl Iodide155.97-11172.4
Ethyl Bromide108.97-11938.4
This compound167.1658-60283

Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize yield by ensuring complete deprotonation and minimizing side reactions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reaction Initiation: Add ethyl iodide (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete in 1-8 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a 5% NaOH solution (2 x 20 mL) to remove any unreacted 4-nitrophenol. Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.[12]

References

Technical Support Center: Purification of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-nitrophenetole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the unreacted starting material, 4-nitrophenol. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

The Challenge: Separating a Phenol from an Ether

The synthesis of this compound often leaves unreacted 4-nitrophenol as a primary impurity. A successful purification hinges on exploiting the key chemical difference between these two compounds: the acidic phenolic hydroxyl group in 4-nitrophenol, which is absent in the ether, this compound. This difference in acidity is the cornerstone of the most effective separation strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My purified this compound is still yellow, indicating the presence of 4-nitrophenol.

  • Cause: Incomplete removal of 4-nitrophenol during the workup. The yellow color is characteristic of the 4-nitrophenolate anion, which forms in basic conditions.[1][2]

  • Solution: Acid-Base Extraction Protocol

    • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether or ethyl acetate. Both 4-nitrophenol and this compound are soluble in these solvents.[3][4]

    • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) solution. The NaOH will react with the acidic 4-nitrophenol to form the water-soluble sodium 4-nitrophenolate salt, which will partition into the aqueous layer.[5][6] this compound, being a neutral ether, will remain in the organic layer.

    • Separation: Carefully separate the two layers. The aqueous layer, likely yellow, contains the deprotonated 4-nitrophenol. The organic layer contains your desired this compound.

    • Repeat: For highly contaminated samples, repeat the base wash (Step 2 & 3) one or two more times with fresh NaOH solution to ensure complete removal of 4-nitrophenol.

    • Water Wash: Wash the organic layer with water to remove any residual NaOH.

    • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

    • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified this compound.

Problem 2: I'm experiencing poor separation or emulsion formation during the acid-base extraction.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Breaking Emulsions: If an emulsion does form, you can try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel.

      • Add a small amount of brine, which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

      • For stubborn emulsions, filtering the mixture through a pad of Celite® may be effective.

Problem 3: My final product yield is low after purification.

  • Cause: This could be due to several factors, including incomplete extraction of the product, loss of product during transfers, or product remaining in the aqueous washes.

  • Solution:

    • Back-Extraction: To recover any this compound that may have been physically carried over into the basic aqueous wash, you can perform a back-extraction. Add a fresh portion of the organic solvent to the combined aqueous washes, mix gently, and separate the layers. Combine this organic layer with your main product-containing organic layer before the drying step.

    • Careful Transfers: Ensure all transfers between flasks and the separatory funnel are done carefully to minimize loss of material.

    • Minimize Washes: While necessary, excessive washing can lead to some product loss. Use the recommended number of washes and volumes.

Frequently Asked Questions (FAQs)

Q1: Why is 4-nitrophenol acidic?

The hydroxyl group (-OH) on the benzene ring of 4-nitrophenol is acidic due to the strong electron-withdrawing effect of the nitro group (-NO2) at the para position.[7] This effect stabilizes the resulting phenoxide anion through resonance, making the proton more easily removable. The pKa of 4-nitrophenol is approximately 7.15.[1][7][8][9]

Q2: Can I use a weaker base, like sodium bicarbonate, for the extraction?

While sodium bicarbonate is a weaker base than sodium hydroxide, it can be used to selectively remove more acidic compounds. However, for the effective deprotonation and removal of 4-nitrophenol, a stronger base like sodium hydroxide is generally recommended to ensure the equilibrium lies far to the side of the water-soluble phenolate.[5][6]

Q3: What other purification methods can be used?

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[10][11] Since 4-nitrophenol is more polar than this compound due to its hydroxyl group, it will adhere more strongly to a polar stationary phase like silica gel.[12][13] this compound will elute first with a less polar mobile phase.

  • Recrystallization: If the concentration of 4-nitrophenol is relatively low, recrystallization can be an effective final purification step.[14][15][16][17] A suitable solvent system would be one in which this compound is soluble at high temperatures but less soluble at low temperatures, while 4-nitrophenol remains in solution.

Q4: How can I confirm the purity of my final this compound product?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the presence of 4-nitrophenol. Spot the crude mixture and the purified product on a TLC plate and develop it in an appropriate solvent system. The purified product should show a single spot corresponding to this compound.

  • Melting Point Analysis: Pure this compound has a distinct melting point. A broad or depressed melting point range indicates the presence of impurities.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity of the final product.

Key Physical Properties for Separation

Property4-NitrophenolThis compound
Molar Mass 139.11 g/mol [2]167.16 g/mol
Melting Point 113-114 °C[1][2]58-61 °C
Boiling Point 279 °C[1][2]283 °C
Acidity (pKa) ~7.15[1][7][8][9]Not acidic
Solubility in Water 16 g/L at 25 °C[1][2]Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[3][4][7][18][19]Soluble in common organic solvents

Experimental Workflow: Acid-Base Extraction

experimental_workflow cluster_start Start: Crude Mixture cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Liquid-Liquid Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_end Final Product start Crude this compound (containing 4-Nitrophenol) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve sep_funnel Transfer to Separatory Funnel Add Aqueous NaOH (5-10%) dissolve->sep_funnel shake Gently Invert to Mix sep_funnel->shake separate Separate Layers shake->separate organic_layer This compound in Organic Solvent separate->organic_layer Top Layer (less dense) aqueous_layer Sodium 4-Nitrophenolate in Aqueous NaOH separate->aqueous_layer Bottom Layer (more dense) wash_h2o Wash with Water organic_layer->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporation) filter->evaporate end_product Purified this compound evaporate->end_product neutralize Neutralize with HCl (Optional: to recover 4-nitrophenol) aqueous_layer->neutralize precipitate Precipitate 4-Nitrophenol neutralize->precipitate

Caption: Workflow for the purification of this compound via acid-base extraction.

References

Technical Support Center: Synthesis and Stability of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to address challenges related to the stability and synthesis of 4-nitrophenetole. Our focus is on providing practical, mechanistically grounded solutions to prevent decomposition and maximize yield and purity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern during synthesis?

A1: this compound is an aromatic ether compound used as an intermediate in the synthesis of pharmaceuticals like paracetamol and phenetidine, as well as in the manufacturing of dyes and fungicides.[1] Its stability is a concern because the molecule contains two key functional groups: an ether linkage and a nitro group on an electron-rich benzene ring. This combination makes it susceptible to decomposition, primarily through hydrolysis of the ether bond, especially under the basic and elevated temperature conditions often used in its synthesis.

Q2: What are the primary causes of this compound decomposition during a typical reaction?

A2: The most common causes of decomposition are:

  • Hydrolysis: The ether linkage can be cleaved by nucleophilic attack, particularly from hydroxide ions (OH⁻) or water, reverting the molecule to 4-nitrophenol. This is accelerated by strong bases and high temperatures.[2][3]

  • Thermal Stress: Like many nitroaromatic compounds, this compound can undergo thermal decomposition at elevated temperatures. This process can involve the homolysis of the C-NO₂ bond.[4][5][6][7][8]

  • Side Reactions: During synthesis via the Williamson ether method, competing reactions such as E2 elimination of the alkylating agent can reduce yield and introduce impurities.[9][10]

Q3: What is the most common and reliable method for synthesizing this compound?

A3: The Williamson ether synthesis is the standard laboratory and industrial method. This SN2 reaction involves the deprotonation of 4-nitrophenol with a base to form the 4-nitrophenoxide anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.[9][11][12]

Q4: How can I visually or analytically detect if my this compound is decomposing?

A4: Decomposition often leads to the formation of 4-nitrophenol. In a basic medium, 4-nitrophenol deprotonates to form the intensely yellow 4-nitrophenolate anion.[13][14] Therefore, a persistent or deepening yellow color in your reaction mixture or purified product (when dissolved in a basic solution) can indicate the presence of this impurity. Analytically, Thin-Layer Chromatography (TLC) is a rapid method to check for the presence of the more polar 4-nitrophenol starting material. For quantitative analysis, HPLC and GC-MS are the preferred methods.[15]

Troubleshooting Guides for this compound Synthesis

This section addresses specific problems encountered during the Williamson ether synthesis of this compound.

Problem 1: Low Yield of this compound
  • Symptom: The isolated product mass is significantly lower than the theoretical calculation. Analysis (TLC, HPLC) shows a large amount of unreacted 4-nitrophenol.

  • Potential Causes & Scientific Rationale:

    • Incomplete Deprotonation of 4-Nitrophenol: The nucleophile (4-nitrophenoxide) is only generated upon deprotonation. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted. Phenols are more acidic than alcohols but still require a sufficiently strong base for complete conversion.

    • Poor Nucleophilicity: In protic solvents (e.g., ethanol), the 4-nitrophenoxide nucleophile can be solvated by hydrogen bonding. This "solvent cage" sterically hinders its ability to attack the ethyl halide, slowing down the SN2 reaction.[9][16]

    • Hydrolysis of the Product: If the reaction is run for too long at high temperatures in the presence of water or hydroxide ions, the newly formed this compound can hydrolyze back to 4-nitrophenol.

  • Solutions & Preventative Measures:

    • Base Selection: Use at least one full equivalent of a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent.[12] If using a weaker base like potassium carbonate (K₂CO₃), ensure anhydrous conditions and allow sufficient time for the salt formation to complete.

    • Solvent Choice: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "bare" and highly reactive, accelerating the SN2 reaction.[9][12]

    • Monitor Reaction Progress: Use TLC to track the consumption of 4-nitrophenol. Stop the reaction once the starting material is consumed to prevent product degradation.

Problem 2: Product is Contaminated with Side Products (Alkene or Solvent-Derived Ether)
  • Symptom: NMR or GC-MS analysis reveals the presence of ethylene and/or a solvent-derived ether (e.g., diethyl ether if using ethanol).

  • Potential Causes & Scientific Rationale:

    • E2 Elimination: Alkoxides are not only good nucleophiles but also strong bases. When reacting with the ethyl halide, the 4-nitrophenoxide can act as a base, abstracting a proton from the beta-carbon and causing the elimination of the halide to form ethylene gas. This E2 pathway competes with the desired SN2 pathway and is favored by high temperatures.[9][10][17]

    • Solvent Competition: If the reaction is run in an alcohol solvent (e.g., ethanol) with a strong base like NaH, the base will also deprotonate the solvent to form an alkoxide (ethoxide). This ethoxide is also a potent nucleophile and can react with the ethyl halide to form a symmetric ether (diethyl ether), consuming the reagent and complicating purification.[16]

  • Solutions & Preventative Measures:

    • Control Temperature: Maintain the reaction temperature within the optimal range of 50-100 °C.[9] Avoid excessive heating, which strongly favors elimination over substitution.

    • Proper Reagent Selection: Always use a primary alkyl halide (e.g., ethyl bromide or ethyl iodide) as the electrophile. Secondary and tertiary halides are much more prone to elimination.[10][17]

    • Use Aprotic Solvents: Employing solvents like DMF, DMSO, or acetonitrile prevents the solvent from acting as a competing nucleophile.

Problem 3: Product is Discolored (Yellow/Brown) After Purification
  • Symptom: The final, isolated this compound product is not a pale, off-white solid and appears yellow or brownish, suggesting impurities.

  • Potential Causes & Scientific Rationale:

    • Residual 4-Nitrophenol: The most common cause of a yellow tint is contamination with unreacted 4-nitrophenol. As mentioned, its conjugate base, the 4-nitrophenoxide ion, is intensely colored.[13][14] This is often due to an incomplete reaction or inefficient purification.

    • Oxidation/Degradation Products: At high temperatures or with prolonged exposure to air, minor oxidation or thermal degradation of the nitroaromatic ring can occur, leading to colored polymeric impurities.[18]

  • Solutions & Preventative Measures:

    • Efficient Workup: During the aqueous workup, wash the organic layer thoroughly with a dilute base solution (e.g., 5% NaOH or Na₂CO₃).[11] This will convert the acidic 4-nitrophenol into its water-soluble salt, effectively extracting it from the organic phase. Follow with a water wash to remove the residual base.

    • Effective Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[11] If impurities persist, column chromatography on silica gel is a more rigorous purification method.[15]

    • Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Visualizing Reaction and Decomposition Pathways

To better understand the chemical transformations, the following diagrams illustrate the key processes.

Synthesis_and_Side_Reactions cluster_main Williamson Ether Synthesis cluster_side Side Reactions NP 4-Nitrophenoxide Product This compound NP->Product SN2 Attack Ethylene Ethylene (H2C=CH2) NP->Ethylene E2 Elimination EH Ethyl Halide (CH3CH2X) EH->Product EH->Ethylene HX HX

Caption: Primary reaction pathways for this compound synthesis.

Decomposition_Pathway Product This compound NP 4-Nitrophenol Product->NP Hydrolysis EtOH Ethanol Reagents H2O / OH⁻ (Heat)

Caption: Base-catalyzed hydrolysis of this compound.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is optimized to minimize side reactions and decomposition.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-nitrophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to a concentration of approximately 0.5 M.

  • Base Addition: Cool the flask in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Formation of Alkoxide: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 4-nitrophenoxide should result in a dark-colored, homogeneous solution.

  • Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the 4-nitrophenol spot has disappeared (typically 2-4 hours).

  • Quenching: Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 5% NaOH solution (2x) to remove any unreacted 4-nitrophenol, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Slowly add hot water dropwise until the solution becomes faintly cloudy. If too much water is added, clarify with a few drops of hot ethanol.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (1:1).

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (<50 °C).

Data Summary for Reaction Optimization

ParameterRecommendedRationalePotential Issues if Deviated
Base NaH, KH, K₂CO₃Strong, non-nucleophilic bases ensure complete deprotonation without competing reactions.NaOH/KOH: Can introduce water, promoting hydrolysis. NaOEt/KOEt: Can act as a competing nucleophile.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents accelerate SN2 reactions.Protic Solvents (Ethanol): Can solvate the nucleophile and act as a competitor, slowing the reaction and creating byproducts.
Temperature 50 - 80 °CProvides sufficient energy for the reaction without significantly promoting E2 elimination or thermal decomposition.Too Low: Very slow reaction rate. Too High (>100 °C): Increased elimination and risk of decomposition.
Alkylating Agent Ethyl Iodide, Ethyl BromidePrimary halides strongly favor SN2. Iodide is a better leaving group than bromide.Secondary/Tertiary Halides: Will primarily undergo elimination.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Nitrophenetole by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and fine chemicals, the verification of a compound's purity is not merely a procedural step but the cornerstone of quality, safety, and efficacy. For a compound like 4-Nitrophenetole, a key building block in the synthesis of dyes, pharmaceuticals such as paracetamol, and agrochemicals, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven protocol for the purity determination of synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted analytical technique.

This document will not only detail a validated GC-MS methodology but also compare it with other common analytical techniques, providing the necessary experimental data to support our assertions. The focus is on the "why" behind the "how," empowering researchers to not just follow a protocol but to understand and adapt it.

The Synthetic Landscape: Why Purity Matters for this compound

This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-nitrophenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Reaction: 4-NO2-C6H4-OH + CH3CH2-I + Base → 4-NO2-C6H4-OCH2CH3 + Base-HI

Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 4-nitrophenol.

  • Side Products: Isomeric impurities or products of side reactions.

  • Solvent and Reagent Residues: Traces of the reaction solvent or excess ethylating agent.

The presence of these impurities can have significant downstream consequences, affecting reaction yields, inducing the formation of unwanted byproducts, and in the context of drug development, posing potential toxicological risks.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique offers a dual-level of identification and quantification. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides mass-to-charge ratio (m/z) data of the eluting components, allowing for structural elucidation and confirmation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed to provide excellent separation of this compound from its likely impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentA robust and reliable system for routine analysis.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for a wide range of compounds.
Injection Volume 1 µLA standard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the major component.
Carrier Gas Helium, Constant Flow at 1.0 mL/minAn inert gas providing good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.This program allows for the separation of volatile impurities from the target compound.
MSD Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Scan Range 40-400 m/zCovers the expected mass range of this compound and its potential impurities.
Data Interpretation

A successful analysis will yield a chromatogram with a major peak corresponding to this compound. The purity can be calculated based on the peak area percentage. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M+) : m/z 167

  • Key Fragments : m/z 139 ([M-C2H4]+), m/z 121 ([M-C2H4-H2O]+), m/z 93, m/z 65

The presence of other peaks in the chromatogram indicates impurities. These can be tentatively identified by their mass spectra and their identity confirmed by running standards if available.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis
GC-MS Separation by volatility, detection by massHigh sensitivity and specificity, provides structural information.Requires volatile and thermally stable compounds.
HPLC-UV Separation by polarity, detection by UV absorbanceSuitable for non-volatile impurities, straightforward quantification.Lower specificity than MS, co-elution can be an issue.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, excellent for identifying isomers.Lower sensitivity than GC-MS, complex mixture analysis can be challenging.
Melting Point Analysis Determination of the temperature range of meltingSimple and quick assessment of purity; impurities lower and broaden the melting point.Non-specific, not quantitative.
Supporting Experimental Data

A batch of synthesized this compound was analyzed by GC-MS, HPLC-UV, and NMR to compare the purity assessment.

Analytical Technique Purity (%) Detected Impurities
GC-MS 99.2%4-Nitrophenol (0.5%), Diethyl Ether (0.3%)
HPLC-UV 99.1%4-Nitrophenol (0.6%), Unknown polar impurity (0.3%)
¹H NMR >99% (by integration)Trace 4-Nitrophenol detected

The data indicates a high degree of correlation between the techniques, with GC-MS providing the most detailed impurity profile for volatile components.

Visualizing the Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Report start Synthesized this compound dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to 100 µg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram mass_spec Extract Mass Spectra of Peaks chromatogram->mass_spec library Compare with NIST Library mass_spec->library quantify Calculate Peak Area % library->quantify purity_report Purity Confirmation & Impurity Profile quantify->purity_report

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Conclusion: An Integrated Approach to Purity Confirmation

For the specific task of confirming the purity of synthesized this compound, GC-MS stands out as a superior technique due to its high sensitivity, specificity, and ability to provide structural information about volatile impurities. While techniques like HPLC-UV and NMR are valuable and can offer complementary information, particularly for non-volatile or isomeric impurities, the comprehensive profile generated by GC-MS is often sufficient for routine quality control.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the project and the potential nature of the impurities. However, for a robust and reliable assessment of this compound purity, GC-MS provides an unparalleled combination of separation and identification capabilities.

A Comparative Guide to the Reactivity of 4-Nitrophenetole and 4-Nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-nitrophenetole and 4-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of properties to explore the mechanistic subtleties and practical implications of their structural differences. We will delve into key reaction classes, supported by experimental data and detailed protocols, to provide a comprehensive understanding of these two important chemical intermediates.

Introduction: The Subtle Distinction Between Ethoxy and Methoxy

This compound and 4-nitroanisole are aromatic compounds that share a common scaffold: a benzene ring substituted with a nitro group at position 4. The sole structural difference lies in the alkoxy group at position 1—an ethoxy group (-OCH₂CH₃) for this compound and a methoxy group (-OCH₃) for 4-nitroanisole.

While seemingly minor, this difference between a methyl and an ethyl group imparts subtle variations in their electronic properties and, consequently, their chemical reactivity. Both compounds are valuable precursors in organic synthesis, notably in the production of dyes and pharmaceuticals. For instance, this compound is a key starting material for the synthesis of phenacetin, an analgesic drug, while 4-nitroanisole is reduced to p-anisidine, a versatile intermediate in the dye industry.[1][2][3] This guide will dissect their behavior in three critical reaction types: nucleophilic aromatic substitution, nitro group reduction, and ether cleavage.

Structural and Physicochemical Properties

The methoxy and ethoxy groups are both classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring via resonance. Conversely, the nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.

The primary electronic distinction between the ethoxy and methoxy groups is the slightly greater positive inductive effect (+I) of the ethyl group compared to the methyl group. This means the ethoxy group is marginally more electron-donating through the sigma framework. This subtle electronic variance can influence the overall electron density of the aromatic ring and affect reaction kinetics.

Table 1: Comparison of Physical Properties

Property4-NitroanisoleThis compound
Molecular Formula C₇H₇NO₃[4]C₈H₉NO₃
Molar Mass 153.14 g/mol [4]167.16 g/mol
Appearance Light yellow to brown crystals[4][5][6]Crystalline solid
Melting Point 51-54 °C[6][7]58-61 °C
Boiling Point 260 °C[6]283 °C
Solubility in Water 0.468 g/L (20 °C)[6]Sparingly soluble

Comparative Reactivity Analysis

We will now examine the reactivity of these two molecules in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry for these substrates. The potent electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), which is crucial for the reaction to proceed.[8][9][10] The reaction typically involves the displacement of a leaving group, though in this case, the alkoxy group itself can be displaced under certain conditions, or more commonly, the ring is activated for substitution at other positions if a suitable leaving group is present (e.g., a halide).

Mechanism and Reactivity: The SNAr mechanism is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity.[11]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Causality and Comparison: The rate-determining step is the initial attack of the nucleophile. A more electrophilic aromatic ring will react faster. As the ethoxy group of this compound is slightly more electron-donating than the methoxy group of 4-nitroanisole, it marginally reduces the electrophilicity of the aromatic ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most common and synthetically useful reactions for these compounds, yielding p-anisidine and p-phenetidine, respectively.

Methods and Reactivity: This transformation is typically achieved via catalytic hydrogenation or by using dissolving metals in acid.

  • Catalytic Hydrogenation: This is an environmentally benign and high-yield method.[12] Catalysts like Raney Nickel, Pd/C, or PtO₂ are used with hydrogen gas.

  • Chemical Reduction: Classical methods using metals like tin (Sn) or iron (Fe) in the presence of strong acids (e.g., HCl) are also effective.[13]

Reduction_Workflow cluster_catalytic Catalytic Hydrogenation cluster_chemical Chemical Reduction Start 4-Nitroalkoxybenzene (Substrate) Method Choice of Reduction Method Start->Method Catalyst Catalyst (e.g., Raney-Ni, Pd/C) Method->Catalyst Catalytic Metal Metal (e.g., Sn, Fe) Method->Metal Chemical Product 4-Alkoxy-aniline (Product) Waste Byproducts Workup_cat Filtration & Solvent Removal H2 H₂ Gas Solvent Solvent (e.g., Ethanol, THF) Workup_cat->Product Workup_chem Basification & Extraction Acid Acid (e.g., HCl) Workup_chem->Product Workup_chem->Waste Metal Salts

Caption: Key workflows for the reduction of the nitro group.

Causality and Comparison: The nitro group is electronically distant from the alkoxy substituent. The minor inductive difference between the ethoxy and methoxy groups has a negligible effect on the reduction process. The reaction's efficiency and rate are overwhelmingly dictated by the choice of catalyst, solvent, temperature, and pressure, rather than the nature of the alkyl group in the ether.

Cleavage of the Ether Linkage

Aryl ethers are known for their stability, but the ether bond can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI.[14]

Mechanism and Reactivity: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking the alkyl carbon in an SN2 reaction to displace the nitrophenol.[15][16] The aryl C-O bond is not cleaved because sp²-hybridized carbons are not susceptible to SN2 attack.

Causality and Comparison: The nucleophilic attack occurs on the alkyl group (methyl or ethyl). The reaction is an SN2 displacement. While there can be minor differences in the SN2 reactivity of methyl vs. ethyl halides, under the forcing conditions required for ether cleavage, this distinction is minimal. The primary factor governing the reaction is the strength of the acid and the temperature.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following validated protocols are described.

Protocol 1: Catalytic Hydrogenation of 4-Nitroanisole to p-Anisidine

This protocol is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Rationale: Catalytic hydrogenation is chosen for its high yield, clean conversion, and environmentally friendly nature compared to metal/acid reductions, which produce significant waste.[12]

Methodology:

  • Setup: To a 250 mL hydrogenation flask, add 4-nitroanisole (15.3 g, 0.1 mol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 1.5 g of 10% Palladium on Carbon (Pd/C) catalyst under a nitrogen atmosphere. Note: The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the flask and connect it to a hydrogen source. Purge the system with hydrogen gas. Pressurize the vessel to 50 psi of H₂.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature of 25-30 °C.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The theoretical amount of H₂ is 0.3 mol. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude p-anisidine. The product can be further purified by recrystallization from an ethanol/water mixture.

  • Validation: The final product, p-anisidine, should be a white to grey-brown solid.[1] Confirm its identity and purity using melting point analysis (56-59 °C) and spectroscopic methods (¹H NMR, IR).

Protocol 2: Synthesis of Phenacetin from this compound

This two-step synthesis demonstrates the practical application of the reduction reaction discussed previously.

Phenacetin_Synthesis Start This compound Step1 Step 1: Reduction Start->Step1 Intermediate p-Phenetidine (4-Ethoxy-aniline) Step2 Step 2: Acetylation Intermediate->Step2 Product Phenacetin Step1->Intermediate Reagents1 H₂, Pd/C (or Sn/HCl) Step1->Reagents1 Step2->Product Reagents2 Acetic Anhydride (Ac₂O) Step2->Reagents2

Caption: Synthetic pathway from this compound to phenacetin.

Methodology:

Step A: Reduction to p-Phenetidine

  • Follow the procedure outlined in Protocol 1, substituting this compound (16.7 g, 0.1 mol) for 4-nitroanisole. The resulting product is p-phenetidine.

Step B: Acetylation of p-Phenetidine

  • Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve the crude p-phenetidine from Step A in 50 mL of glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise while stirring, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. The phenacetin will precipitate as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the phenacetin by recrystallization from an ethanol-water mixture.[17]

  • Validation: Dry the purified crystals. Determine the melting point (134-136 °C) and record spectroscopic data to confirm the structure of N-(4-ethoxyphenyl)acetamide (phenacetin).

Summary and Conclusion

This guide has systematically compared the reactivity of this compound and 4-nitroanisole. While their structures are highly analogous, their reactivity profiles show subtle but predictable differences.

Table 2: Reactivity Comparison Summary

Reaction TypeReactivity ComparisonRationale
Nucleophilic Aromatic Substitution (SNAr) 4-Nitroanisole > this compound (Slightly)The less electron-donating methoxy group renders the aromatic ring slightly more electrophilic.
Nitro Group Reduction 4-Nitroanisole ≈ this compoundThe reaction site is distant from the alkoxy group; reactivity is dominated by external conditions.
Ether Cleavage 4-Nitroanisole ≈ this compoundThe SN2 attack on the alkyl group is not significantly different under the harsh conditions required.

References

A Comparative Guide to Alternative Synthesis Methods for p-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Synthesis of a Key Intermediate

p-Phenetidine (4-ethoxyaniline) is a critical intermediate in the synthesis of various pharmaceuticals, most notably phenacetin, as well as dyes and other fine chemicals.[1] Historically, its production has been dominated by classical methods which, while effective, often involve hazardous materials, significant byproduct formation, and challenging purification procedures. For the modern researcher focused on process optimization, safety, and environmental stewardship, exploring alternative synthetic routes is not merely an academic exercise but a practical necessity.

This guide provides an in-depth comparison of two prominent alternative methods for synthesizing p-phenetidine, benchmarked against a traditional approach. We will delve into the causality behind the experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the most suitable method for their specific laboratory or industrial context.

Method 1: The Classical Benchmark - Béchamp Reduction

The traditional synthesis often involves the reduction of p-nitrophenetole using iron filings in an acidic medium (the Béchamp reduction). This method, while historically significant, suffers from several drawbacks. The use of a large excess of iron results in substantial iron sludge waste, which is environmentally problematic and complicates product isolation.

Reaction Pathway: p-Nitrophenetole is reduced by iron metal in the presence of an acid, like hydrochloric acid, which generates the active reducing agent in situ.

Alternative Method 2: Catalytic Hydrogenation of p-Nitrophenetole

A significantly greener and more efficient alternative is the catalytic hydrogenation of p-nitrophenetole. This method leverages the power of heterogeneous catalysis to achieve high yields and purity with water as the only stoichiometric byproduct, dramatically improving the process's atom economy and environmental footprint.

Causality of Experimental Design:

  • Catalyst Choice: Palladium-on-carbon (Pd/C) is a highly effective catalyst for the reduction of nitroarenes. It offers a large surface area for the reaction and can be easily recovered by filtration and potentially reused, reducing overall cost. Platinum-based catalysts are also effective.[2][3][4]

  • Hydrogen Source: Pressurized hydrogen gas is the reductant. The pressure is a critical parameter; higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate. However, this necessitates specialized high-pressure reactor equipment (autoclaves).

  • Solvent: Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.

Alternative Method 3: Two-Step Synthesis from p-Chloronitrobenzene

This route offers strategic flexibility by utilizing a different, often more accessible, starting material: p-chloronitrobenzene. The synthesis involves two distinct transformations: a nucleophilic aromatic substitution (SNAr) to form p-nitrophenetole, followed by a reduction of the nitro group.

Causality of Experimental Design:

  • Step 1: Ethoxylation (Williamson-type Ether Synthesis): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Sodium ethoxide, a strong nucleophile, displaces the chloride ion.[3] The choice of an alcoholic solvent like ethanol is logical as it serves as both the solvent and the reagent source for forming the ethoxide in the presence of a strong base (e.g., NaOH). This step is an aromatic variant of the Williamson ether synthesis.[5][6][7]

  • Step 2: Reduction: The intermediate, p-nitrophenetole, can then be reduced to p-phenetidine using various methods, including the clean catalytic hydrogenation described previously or classical methods like the Béchamp reduction.[2][8] This modularity allows for process optimization based on available equipment and resources.

G p_chloro p-Chloronitrobenzene p_nitro p-Nitrophenetole p_chloro->p_nitro NaOEt, Ethanol Heat (SNAr) p_phenetidine p-Phenetidine p_nitro->p_phenetidine Reduction (e.g., H₂/Pd/C)

Comparative Performance Data

The following table summarizes key performance indicators for the three discussed methods, based on data reported in patent literature and chemical synthesis databases.

ParameterMethod 1: Béchamp ReductionMethod 2: Catalytic HydrogenationMethod 3: Two-Step from p-Chloronitrobenzene
Starting Material p-Nitrophenetolep-Nitrophenetolep-Chloronitrobenzene
Key Reagents Fe, HClH₂, Pd/C (or Pt) catalyst1. NaOEt; 2. H₂/Pd/C
Typical Yield ~75-85%>95%~80-90% (for ethoxylation step)[2][3]
Byproducts Iron oxide sludgeWater1. NaCl; 2. Water
Process Safety Exothermic, H₂ evolutionHigh-pressure H₂ gasFlammable solvents, strong base
Environmental Impact High (metal waste)Low (water is only byproduct)Moderate (salt waste)
Equipment Standard glasswareHigh-pressure autoclaveStandard glassware, possibly autoclave
Purification Steam distillation, extraction[8]Simple filtration and solvent removalFiltration, distillation

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Nitrophenetole

This protocol is a representative procedure and requires a specialized high-pressure reactor. All operations involving pressurized hydrogen must be conducted by trained personnel behind a safety shield.

  • Reactor Charging: To a 500 mL stainless steel autoclave, add p-nitrophenetole (50 g, 0.30 mol), 5% Palladium on Carbon (Pd/C, 1.0 g, 2% w/w), and ethanol (250 mL).

  • System Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to 100 psi (approx. 6.8 atm). Begin vigorous stirring and heat the reaction mixture to 70-80°C.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Purification: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude p-phenetidine. The product can be further purified by vacuum distillation to yield a colorless to pale yellow liquid of high purity (>98%).

Protocol 2: Ethoxylation of p-Chloronitrobenzene

This protocol involves flammable solvents and strong bases. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (13.2 g, 0.33 mol) in absolute ethanol (200 mL) with gentle heating to form sodium ethoxide in situ.

  • Reaction Setup: To the sodium ethoxide solution, add p-chloronitrobenzene (39.4 g, 0.25 mol).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water to precipitate the crude product and dissolve the sodium chloride byproduct.

  • Isolation: Collect the solid p-nitrophenetole by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.

  • Purification: The crude p-nitrophenetole can be purified by recrystallization from ethanol to yield a pale yellow crystalline solid. This intermediate is then used in a subsequent reduction step (e.g., Protocol 1).

Conclusion and Future Outlook

For the synthesis of p-phenetidine, alternative methods offer substantial advantages over classical reduction techniques.

  • Catalytic hydrogenation stands out as the superior method in terms of efficiency, product purity, and environmental impact, making it the preferred choice for industrial-scale production, provided the necessary high-pressure equipment is available. Its primary drawback is the initial capital investment for specialized reactors.

  • The two-step synthesis from p-chloronitrobenzene provides valuable strategic flexibility, allowing the use of a different feedstock. While it involves an additional step, the conditions are generally mild, and it avoids the problematic waste streams of the Béchamp reduction.

As the chemical industry continues to move towards greener and more sustainable processes, the adoption of catalytic and modular synthetic routes will become increasingly standard. Future research may focus on developing even more active and robust catalysts that can operate under milder conditions (lower pressure and temperature), further enhancing the safety and efficiency of p-phenetidine synthesis.

References

A Comparative Guide to the Structural Validation of 4-Nitrophenetole: Mass Spectrometry vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For a molecule like 4-nitrophenetole, an intermediate in various synthetic pathways, ensuring its structural integrity is paramount. This guide provides an in-depth, objective comparison of mass spectrometry against traditional spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in making informed analytical decisions.

The Central Role of Structural Validation

This compound (C8H9NO3, Molecular Weight: 167.16 g/mol ) is characterized by a nitro group and an ethoxy group attached to a benzene ring in a para orientation.[1] Each of these functional groups imparts distinct chemical properties and, crucially, provides unique signatures for analytical instruments. The primary goal of structural validation is to confirm the presence and connectivity of these groups, ensuring the sample is indeed this compound and not an isomer or impurity.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For structural elucidation, "hard" ionization techniques like Electron Ionization (EI) are particularly valuable as they induce predictable fragmentation of the molecule, creating a unique "fingerprint" or mass spectrum.[3]

Electron Ionization (EI-MS) Fragmentation of this compound

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[3] This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The fragmentation of this compound is driven by the presence of the nitro and ethoxy groups and the stability of the resulting fragments.[4][5][6]

The expected fragmentation pathway for this compound begins with the formation of the molecular ion at an m/z of 167. Subsequent fragmentation events include:

  • Loss of a nitro group (-NO2): A common fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 121.[4][6]

  • Loss of an ethyl radical (-C2H5): Cleavage of the ether bond can lead to the loss of an ethyl radical, yielding a prominent peak at m/z 138.

  • Loss of ethylene (-C2H4): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule, forming an ion at m/z 139.

  • Loss of a nitroso group (-NO): Fragmentation of the nitro group can also proceed via the loss of a nitroso radical, giving a fragment at m/z 137.[4][6]

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

G M This compound [M]•+ m/z 167 F1 [M - C2H5]• m/z 138 M->F1 - •C2H5 F2 [M - NO2]• m/z 121 M->F2 - •NO2 F3 [M - C2H4]•+ m/z 139 M->F3 - C2H4 F4 [M - NO]• m/z 137 M->F4 - •NO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and semi-volatile compounds like this compound.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[7] Ensure the sample is free of particulates.[2]

  • GC Separation:

    • Injector: Set to 250°C with a splitless injection of 1 µL.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Oven Program: Start at 70°C for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[8]

  • Data Analysis: Compare the acquired mass spectrum with a reference spectrum from a database like the NIST Mass Spectral Library for confirmation.[9]

The Spectroscopic Alternatives: NMR and FTIR

While MS provides valuable information about the molecular weight and fragmentation, spectroscopic techniques offer complementary data on the chemical environment of atoms and the types of chemical bonds present.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group.

  • Aromatic Protons: The two sets of equivalent aromatic protons will appear as two doublets, typically in the range of δ 6.9-8.2 ppm.[10] The protons ortho to the electron-withdrawing nitro group will be downfield (higher ppm), while those ortho to the electron-donating ethoxy group will be upfield (lower ppm).

  • Ethoxy Group Protons: The methylene protons (-CH2-) will appear as a quartet around δ 4.1 ppm, and the methyl protons (-CH3) will appear as a triplet around δ 1.4 ppm, with the characteristic coupling pattern between them.[10]

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[11] The FTIR spectrum of this compound will exhibit characteristic absorption bands for the nitro and ether functional groups.

  • Nitro Group: Strong asymmetric and symmetric stretching vibrations are expected around 1525 cm⁻¹ and 1345 cm⁻¹, respectively.[12]

  • Ether Group: A C-O stretching vibration will be present in the region of 1250-1000 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[13]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required. The following table summarizes the strengths and weaknesses of each technique for the structural validation of this compound.

FeatureMass Spectrometry (GC-MS)¹H NMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular weight and fragmentation patternChemical environment and connectivity of protonsPresence of functional groups
Sensitivity High (nanogram to picogram)Moderate (milligram)Low (microgram to milligram)
Sample Requirement Small, volatile sampleLarger, soluble sampleSmall amount, solid or liquid
Destructive? YesNoNo
Confirmation Power High, especially with library matchingHigh for structural isomer differentiationModerate, good for functional group confirmation
Cost & Complexity HighHighLow

The following workflow diagram illustrates a comprehensive approach to structural validation, integrating all three techniques.

G Start Synthesized This compound Sample FTIR FTIR Analysis Start->FTIR NMR ¹H NMR Analysis Start->NMR GCMS GC-MS Analysis Start->GCMS Data_FTIR Confirm Functional Groups (-NO2, C-O-C) FTIR->Data_FTIR Data_NMR Confirm Proton Environment & Connectivity NMR->Data_NMR Data_GCMS Confirm Molecular Weight & Fragmentation Pattern GCMS->Data_GCMS Validation Structure Validated Data_FTIR->Validation Data_NMR->Validation Data_GCMS->Validation

Caption: Integrated workflow for structural validation.

Conclusion: A Synergistic Approach

For the robust and unequivocal structural validation of this compound, a multi-technique approach is superior. While GC-MS provides definitive molecular weight information and a characteristic fragmentation fingerprint, ¹H NMR offers unparalleled detail on the specific arrangement of atoms, and FTIR quickly confirms the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds, a critical step in ensuring the reliability and reproducibility of their scientific work.

References

A Senior Application Scientist's Guide to the Catalytic Reduction of 4-Nitrophenetole: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of high-value chemicals, particularly in the pharmaceutical and dye industries. The conversion of 4-nitrophenetole to 4-aminophenetole (or p-phenetidine) is of significant industrial relevance, as 4-aminophenetole serves as a crucial precursor for antipyretic and analgesic drugs like Phenacetin. Achieving this reduction with high efficiency, selectivity, and under sustainable conditions is a continuous goal in process chemistry and materials science.

This guide provides a comparative analysis of various catalytic systems for this transformation. Due to the extensive and well-documented research on the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), we will utilize it as a model reaction. This approach is scientifically robust as the fundamental mechanism—the catalytic hydrogenation of an aromatic nitro group—is directly analogous. The electronic and steric differences between this compound's ethoxy group and 4-nitrophenol's hydroxyl group may lead to minor variations in reaction kinetics, but the relative performance, activity trends, and mechanistic pathways of the catalysts discussed are highly comparable and transferable.

Section 1: Noble Metal Catalysts: The Gold Standard of Efficiency

Noble metal nanoparticles, particularly those of palladium (Pd), platinum (Pt), gold (Au), and silver (Ag), are widely regarded as the most active catalysts for nitroarene reduction. Their high intrinsic activity often allows for complete conversion under mild conditions (room temperature and atmospheric pressure) and in short reaction times.

Causality Behind Experimental Choices: The exceptional performance of noble metals stems from their optimal electronic structure for adsorbing both the nitroaromatics (via π-π interactions) and the hydride source (like NaBH₄) or molecular hydrogen.[1] They facilitate the heterolytic cleavage of H-H or B-H bonds, generating reactive hydrogen species on the catalyst surface that are readily transferred to the nitro group. Carbon supports are frequently used to disperse these nanoparticles, preventing agglomeration and maximizing the available active surface area.[2]

Representative Experimental Protocol: Pd/C-Catalyzed Reduction

This protocol describes the reduction of a nitroaromatic substrate using the commercially available and highly effective 10% Palladium on Carbon (Pd/C) catalyst with H₂ gas.

  • Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet connected to a hydrogen balloon, and a septum for liquid sampling.

  • Reagent Charging: The flask is charged with this compound (1.0 mmol), 10% Pd/C (10 mg, ~1 mol% Pd), and a suitable solvent such as ethanol or ethyl acetate (20 mL).

  • Inerting: The flask is evacuated and backfilled with nitrogen gas three times to remove atmospheric oxygen.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by evacuating and backfilling with H₂ gas from a balloon three times. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with a small amount of the solvent.

  • Isolation: The solvent from the combined filtrate is removed under reduced pressure to yield the crude 4-aminophenetole, which can be further purified by recrystallization or column chromatography.

Visualization: General Experimental Workflow

The following diagram illustrates a typical workflow for monitoring the reduction of a nitroaromatic compound like 4-nitrophenol using UV-Vis spectroscopy, a common method for kinetic studies.[3]

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare 0.1 mM 4-Nitrophenol Solution C Add 4-NP solution to quartz cuvette A->C B Prepare fresh, ice-cold NaBH4 Solution (e.g., 60 mM) D Add NaBH4 solution. Observe color change to yellow (4-nitrophenolate ion formation) B->D C->D E Record initial spectrum (t=0) λmax ~400 nm D->E F Inject catalyst suspension (e.g., Pd NPs) and start timer E->F G Record spectra at fixed time intervals (e.g., 30s) F->G H Monitor decrease in 400 nm peak and increase in ~300 nm peak (4-aminophenol formation) G->H I Plot ln(Ct/C₀) vs. time H->I J Calculate apparent rate constant (k_app) from slope I->J

Caption: Workflow for UV-Vis monitoring of catalytic nitroaromatic reduction.

Section 2: Non-Noble Metal Catalysts: Cost-Effective and Sustainable Alternatives

The high cost and scarcity of noble metals have driven research towards catalysts based on abundant, first-row transition metals like Nickel (Ni), Cobalt (Co), Iron (Fe), and Copper (Cu). While sometimes requiring harsher conditions (higher temperature or pressure) or exhibiting lower turnover frequencies, these catalysts present a more economical and sustainable alternative.

Causality Behind Experimental Choices: Raney Nickel, a high-surface-area skeletal catalyst, is a classic example. It is prepared by selectively leaching aluminum from an Al-Ni alloy using a strong base.[4] This process creates a porous, sponge-like structure with a very high density of active sites. Its activity is derived from the chemisorbed hydrogen within its porous structure, which is highly reactive towards reducible functional groups like nitro groups.[5][6] Recent advances include supporting transition metal nanoparticles on materials like Fe₃O₄, which not only improves stability but can also create synergistic effects that enhance catalytic activity.[7]

Representative Experimental Protocol: Raney® Nickel-Catalyzed Reduction

This protocol outlines the use of Raney® Ni and formic acid as a hydrogen transfer agent, a method that avoids the need for high-pressure H₂ gas.[4]

  • Reactor Setup: A 50 mL round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: The flask is charged with this compound (5 mmol), methanol (3 mL), and Raney® Nickel (0.2-0.3 g, aqueous slurry).

  • Reaction Initiation: While stirring, 90% formic acid (2.5 mL) is carefully added to the suspension. An exothermic reaction with gas evolution is typically observed.[4]

  • Reaction Conditions: The mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC. The reduction is generally rapid and often complete within 10-30 minutes.[4]

  • Work-up: The reaction mixture is filtered through a Celite® pad to remove the Raney® Ni. Caution: Raney® Ni is pyrophoric when dry and must be kept wet with water or solvent at all times.

  • Isolation: The solvent is evaporated from the filtrate. The residue is dissolved in an organic solvent (e.g., ether), washed with a saturated NaCl solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Section 3: Metal-Free Catalysts: The New Frontier

Recent innovations have led to the development of metal-free catalysts, which offer compelling advantages in terms of cost, sustainability, and preventing metal contamination in the final product. Heteroatom-doped carbon materials, such as Nitrogen-doped graphene (N-graphene), have emerged as promising candidates.[8]

Causality Behind Experimental Choices: The catalytic activity of N-graphene is attributed to the alteration of the electronic properties of the carbon lattice by the nitrogen dopants. Nitrogen atoms create positively charged carbon atoms adjacent to them, which can act as active sites for the adsorption of reactants.[8] This facilitates the electron transfer from the reductant (NaBH₄) to the nitro compound, mimicking the function of a metal catalyst. Interestingly, these reactions can exhibit different kinetics (e.g., pseudo-zero-order) compared to the pseudo-first-order kinetics typically observed with metal catalysts, suggesting a different rate-determining step, such as substrate adsorption.[8]

Section 4: Comparative Performance and Mechanistic Insights

The choice of catalyst is a trade-off between activity, cost, selectivity, and operational simplicity. Noble metals offer the highest activity, while non-noble and metal-free catalysts provide significant cost benefits.

Comparative Data Table
Catalyst SystemSupport/ReductantReaction TimeConversion (%)Selectivity (%)Key AdvantagesReference(s)
Noble Metals
Pd/CCarbon / H₂Variable>99~100High activity, industry standard[9]
Pd NPsPVA / NaBH₄~77 sec>99~100High activity in aqueous media[10]
Au NPsAl₂O₃ / NaBH₄< 10 min>99~100Excellent activity, stable[3]
Pt NPsCo-Al LDH / NaBH₄< 5 min>99~100Extremely high activity[11]
Non-Noble Metals
Raney® NiNone / HCOOH10-30 min>90HighCost-effective, no H₂ pressure[4]
CoPt NanowiresNone / NaBH₄< 1 min>99~100Magnetic, recyclable, very fast[11]
CuFe₅O₈None / NaBH₄< 9 min~100~100Inexpensive, stable, efficient[7]
CoFeCNPBA / NaBH₄< 10 min~100HighHigh surface area, efficient
Metal-Free
N-doped GrapheneNone / NaBH₄Variable~100~100No metal, sustainable[8]
MoTe₂ (1T'/2H)None / NaBH₄15 min>80HighPhase-engineered efficiency[12][13]

Note: Performance data is primarily from the reduction of 4-nitrophenol and serves as a strong proxy for catalyst comparison.

Reaction Mechanism

The catalytic reduction of nitroarenes is generally understood to occur on the surface of the catalyst. The Langmuir-Hinshelwood mechanism is widely accepted, where both the nitro compound and the reductant (or its activated species) adsorb onto the catalyst surface before reacting.[14][15]

The reduction itself is believed to proceed via a direct pathway involving sequential hydrogenation steps, as illustrated below.

G cluster_legend Legend A This compound (R-NO₂) B Nitroso Intermediate (R-NO) A->B +2[H] C Hydroxylamine Intermediate (R-NHOH) B->C +2[H] D 4-Aminophenetole (R-NH₂) C->D +2[H] L1 R = 4-ethoxyphenyl group L2 [H] = Surface-adsorbed hydrogen

Caption: Proposed direct pathway for the catalytic reduction of this compound.

An alternative "condensation" pathway, involving the reaction between the nitroso and hydroxylamine intermediates to form azoxy and azo compounds, can also occur but is generally less favored under the conditions used for complete reduction to the amine.[16] Recent studies also propose a coupled electrochemical mechanism in aqueous media, where the catalyst facilitates H₂ oxidation to release protons and electrons, which then drive the reduction of the nitro group on the catalyst surface and even on the conductive support.[17][18]

Conclusion

The selection of a catalyst for the reduction of this compound is a multi-faceted decision.

  • For maximum activity and rapid, clean conversions , noble metal catalysts like Pd/C and Pt-based systems remain the top choice, especially in pharmaceutical applications where efficiency is paramount.

  • For large-scale industrial processes where cost is a major driver , non-noble metal catalysts such as Raney® Nickel or custom-designed transition metal composites offer a compelling balance of performance and economics. Their reusability, especially for magnetic catalysts like CoPt or supported iron oxides, adds to their value proposition.[11]

  • For applications demanding the absolute avoidance of metal contaminants , emerging metal-free catalysts like N-doped graphene represent the future, providing a sustainable and clean catalytic route.

Ultimately, the optimal catalyst is application-dependent. This guide provides the foundational data and mechanistic understanding to empower researchers and drug development professionals to make an informed decision based on their specific priorities, whether they be reaction speed, cost, or product purity.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Nitrophenetole, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is no exception.[1][2] The presence of impurities can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and complicating purification processes. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of commercial this compound, supported by experimental insights and protocols.

Understanding the Impurity Profile: A Tale of Two Syntheses

The potential impurities in commercial this compound are intrinsically linked to its manufacturing process. The most prevalent synthetic routes are the Williamson ether synthesis and the nucleophilic aromatic substitution of p-nitrochlorobenzene.

A common industrial synthesis involves the reaction of p-nitrochlorobenzene with ethanol in the presence of an alkali metal hydroxide.[3] Another widely used method is the Williamson ether synthesis, which utilizes 4-nitrophenol and an ethylating agent like ethyl iodide or bromide.[4]

Based on these synthetic pathways, the following impurities are likely to be encountered:

  • Unreacted Starting Materials: The most common impurities are residual starting materials, namely 4-nitrophenol and p-nitrochlorobenzene . Their presence indicates an incomplete reaction or inadequate purification.

  • Isomeric Impurities: The synthesis of the 4-nitrophenol precursor often involves the nitration of phenol, which can yield a mixture of isomers.[5][6][7][8] Consequently, 2-nitrophenol and its corresponding ether, 2-nitrophenetole , may be present in the final product.

  • Process-Related By-products: In the industrial production from p-nitrochlorobenzene, the formation of azo and azoxy compounds can occur as undesirable side reactions.[3] In the Williamson synthesis, side reactions with the solvent can lead to the formation of diethyl ether .

The following diagram illustrates a common synthetic route for this compound and the potential formation of key impurities.

cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities 4-Nitrophenol 4-Nitrophenol Reaction SN2 Reaction 4-Nitrophenol->Reaction Isomeric_Impurity 2-Nitrophenetole (from 2-Nitrophenol) 4-Nitrophenol->Isomeric_Impurity Isomeric Precursor Ethyl_Halide Ethyl Halide (e.g., C2H5I) Ethyl_Halide->Reaction Side_Product Diethyl Ether Ethyl_Halide->Side_Product Side Reaction Base Base Base->Reaction This compound This compound Reaction->this compound Main Product Unreacted_4NP Unreacted 4-Nitrophenol Reaction->Unreacted_4NP Incomplete Reaction

Caption: Synthesis of this compound and Potential Impurity Formation.

A Multi-Pronged Approach to Purity Assessment

A comprehensive evaluation of this compound purity necessitates a combination of analytical techniques, each providing unique and complementary information. This guide focuses on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The overall workflow for a thorough purity assessment is depicted below:

Sample Commercial this compound Sample HPLC HPLC Analysis (Quantitative Purity & Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Sample->NMR Data Data Integration & Purity Report HPLC->Data GCMS->Data NMR->Data

Caption: Workflow for Comprehensive Purity Assessment.

Comparative Analysis of Analytical Techniques

Technique Principle Strengths Limitations Primary Application for this compound
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds. Excellent for quantification.May require derivatization for some compounds. Can be time-consuming.Quantitative determination of this compound purity and profiling of non-volatile impurities like 4-nitrophenol and isomeric impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity. Provides structural information for identification. Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Identification and quantification of volatile impurities such as diethyl ether and confirmation of the identity of other separated impurities.
NMR Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information. Can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.Lower sensitivity compared to HPLC and GC-MS. Can be complex to interpret for mixtures.Structural confirmation of the this compound bulk material and quantitative purity assessment using an internal standard (qNMR).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the separation of its key non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Processing: Construct a calibration curve from the peak areas of the standards. Calculate the purity of the this compound in the sample and quantify any detected impurities using their respective reference standards if available, or as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for the detection of volatile impurities and confirmation of impurity identities.

Instrumentation:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the commercial this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Processing: Identify the main peak corresponding to this compound. Search the mass spectra of any additional peaks against a spectral library (e.g., NIST) to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides structural confirmation and can be adapted for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal standard for qNMR (e.g., maleic acid, accurately weighed)

Procedure:

  • Sample Preparation for ¹H NMR: Dissolve approximately 10-20 mg of the commercial this compound sample in about 0.7 mL of CDCl3 or DMSO-d6.

  • Sample Preparation for qNMR: Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

  • Data Processing:

    • ¹H NMR: Compare the obtained spectrum with the known spectrum of this compound to confirm its structure.[9] Look for any unexpected signals that may indicate the presence of impurities.

    • qNMR: Integrate the signals of the this compound and the internal standard. Calculate the purity of the this compound based on the known mass of the internal standard and the integral values.

Hypothetical Comparative Data

The following table presents hypothetical data from the analysis of three different commercial batches of this compound, illustrating how the combination of techniques provides a comprehensive purity profile.

Analyte Batch A (%) Batch B (%) Batch C (%) Method of Analysis
This compound 99.598.299.9HPLC, qNMR
4-Nitrophenol 0.31.5< 0.05HPLC
p-Nitrochlorobenzene < 0.050.1Not DetectedGC-MS
2-Nitrophenetole 0.10.1< 0.05HPLC, GC-MS
Diethyl Ether Not Detected0.1Not DetectedGC-MS (Headspace)
Unknown Impurities 0.10.0< 0.05HPLC

Interpretation of Hypothetical Results:

  • Batch A: A high-purity batch with minor levels of 4-nitrophenol and an isomeric impurity.

  • Batch B: A lower purity batch with significant levels of the starting material 4-nitrophenol and a detectable amount of a volatile process-related impurity.

  • Batch C: An exceptionally high-purity batch, suitable for the most demanding applications.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of research and development activities. A robust and comprehensive purity assessment should not rely on a single analytical technique. By strategically combining the quantitative power of HPLC, the high sensitivity and identification capabilities of GC-MS, and the definitive structural confirmation of NMR, a complete and reliable picture of the material's quality can be established. This multi-faceted approach empowers researchers to make informed decisions about the suitability of a particular batch of this compound for their specific application, ensuring the integrity and success of their scientific endeavors.

References

A Spectroscopic Odyssey: Unraveling the Molecular Nuances of 4-Nitrophenetole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, a profound understanding of molecular structure and properties is paramount. 4-Nitrophenetole, a key intermediate in the synthesis of various organic compounds, including the analgesic phenacetin, presents a fascinating case study for spectroscopic analysis. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its derivatives, offering researchers and scientists a practical framework for their identification and characterization. By delving into the nuances of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we aim to illuminate the structure-property relationships that govern the behavior of these important molecules.

The Central Molecule: this compound

This compound, also known as 1-ethoxy-4-nitrobenzene, is a crystalline solid at room temperature.[1] Its structure, featuring a nitro group and an ethoxy group attached to a benzene ring, gives rise to a unique set of spectroscopic characteristics that are sensitive to chemical modifications. Understanding these baseline spectral features is crucial for interpreting the data from its derivatives.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining a UV-Vis spectrum of a this compound derivative involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to prepare a stock solution of known concentration.[2] Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. This allows for the subtraction of any absorbance from the solvent and the cuvette itself.[3]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (typically 200-400 nm for these compounds).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement A Weigh Compound B Dissolve in UV-transparent Solvent A->B C Perform Serial Dilutions B->C D Run Blank (Solvent) C->D To Spectrophotometer E Run Sample D->E F Record Absorbance Spectrum E->F

Caption: A generalized workflow for acquiring a UV-Vis spectrum.

Comparative Analysis of UV-Vis Spectra

The position and intensity of the absorption bands in the UV-Vis spectra of this compound and its derivatives are significantly influenced by the nature and position of the substituents on the aromatic ring.

Compoundλmax (nm)Molar Absorptivity (ε)SolventKey Observations
This compound ~290-310~10,000EthanolThe strong absorption is attributed to the π → π* transition of the nitrobenzene chromophore.
4-Nitroanisole ~290-310~10,000EthanolSimilar to this compound, indicating that the change from an ethoxy to a methoxy group has a minimal effect on the main electronic transition.[4]
4-Aminophenol ~230, ~290-WaterThe appearance of two distinct bands suggests different electronic transitions. The reduction of the nitro group to an amino group causes a significant blue shift (hypsochromic shift) of the main absorption band.[5]
2-Methyl-4-nitrophenol ~320--The methyl group, an electron-donating group, causes a slight red shift (bathochromic shift) compared to 4-nitrophenol.[6]
2-Chloro-4-nitrophenol ---The presence of the electron-withdrawing chloro group is expected to influence the electronic transitions, potentially leading to a shift in λmax.

The observed shifts in λmax can be rationalized by considering the electronic effects of the substituents. Electron-donating groups (e.g., -OH, -NH2, -OR) tend to cause a bathochromic shift, while electron-withdrawing groups (e.g., -Cl, -NO2) can lead to either bathochromic or hypsochromic shifts depending on their position and interaction with other functional groups.

II. Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds involved.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_measurement FTIR Spectrometer A Grind Sample with KBr B Form KBr Pellet A->B C Acquire IR Spectrum B->C Place in Spectrometer

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Comparative Analysis of IR Spectra

The IR spectra of this compound and its derivatives exhibit characteristic absorption bands that can be assigned to specific functional groups.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1590, ~1340Asymmetric and symmetric NO₂ stretching
~1250Aryl-O-C stretching (ether)
~3100-3000Aromatic C-H stretching
~2980-2850Aliphatic C-H stretching (ethoxy group)
4-Nitroanisole ~1590, ~1340Asymmetric and symmetric NO₂ stretching
~1250Aryl-O-C stretching (ether)
4-Aminophenol ~3400-3200N-H stretching (primary amine)
~3500-3300 (broad)O-H stretching (phenol)
~1600N-H bending
2-Methyl-4-nitrophenol ~3400 (broad)O-H stretching (phenol)
~1590, ~1340Asymmetric and symmetric NO₂ stretching
~2950Aliphatic C-H stretching (methyl group)
2-Chloro-4-nitrophenol ~3400 (broad)O-H stretching (phenol)
~1590, ~1340Asymmetric and symmetric NO₂ stretching
~800-600C-Cl stretching

The presence of the strong nitro group absorptions around 1590 cm⁻¹ and 1340 cm⁻¹ is a key diagnostic feature for the nitro-containing compounds. The position of these bands can be influenced by the electronic nature of other substituents on the ring. The characteristic stretching vibration of the aryl ether linkage is also a valuable indicator. In the case of 4-aminophenol, the appearance of N-H and O-H stretching bands and the disappearance of the nitro group bands are clear indicators of the chemical transformation.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

A general procedure for preparing a sample for NMR analysis is as follows:

  • Sample Preparation: Dissolve an appropriate amount of the sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.

NMR_Workflow cluster_prep Sample Preparation cluster_measurement NMR Spectrometer A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Shimming B->C Insert into Spectrometer D Acquire Spectrum C->D

Caption: A simplified workflow for NMR sample preparation and data acquisition.

Comparative Analysis of ¹H NMR Spectra

The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectra provide a wealth of structural information.

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Key Observations
This compound δ ~8.2 (d, 2H), ~7.0 (d, 2H)δ ~4.1 (q, 2H), ~1.4 (t, 3H)The downfield shift of the protons ortho to the nitro group is due to its strong electron-withdrawing nature. The characteristic quartet and triplet of the ethoxy group are clearly visible.[8]
4-Nitroanisole δ ~8.2 (d, 2H), ~7.0 (d, 2H)δ ~3.9 (s, 3H)The aromatic region is very similar to this compound. The methoxy group appears as a singlet.
4-Aminophenol δ ~6.6 (d, 2H), ~6.5 (d, 2H)-The upfield shift of the aromatic protons compared to the nitro-substituted compounds is due to the electron-donating nature of the amino and hydroxyl groups.
2-Methyl-4-nitrophenol δ ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H)δ ~2.3 (s, 3H)The presence of the methyl group leads to a more complex splitting pattern in the aromatic region.
2-Chloro-4-nitrophenol δ ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.2 (d, 1H)-The chloro substituent further deshields the adjacent protons.
Comparative Analysis of ¹³C NMR Spectra

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Key Observations
This compound ~164, ~141, ~126, ~115~64, ~15The carbon bearing the nitro group is significantly deshielded.
4-Nitroanisole ~164, ~141, ~126, ~115~56The chemical shift of the methoxy carbon is distinct from the ethoxy carbons.
4-Aminophenol ~148, ~142, ~116, ~115-The carbons attached to the electron-donating amino and hydroxyl groups are shielded compared to the nitro-substituted compounds.
2-Methyl-4-nitrophenol ~155, ~140, ~135, ~125, ~120, ~115~16The spectrum shows six distinct aromatic carbon signals due to the lack of symmetry.

The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment. Electron-withdrawing groups generally cause downfield shifts (deshielding), while electron-donating groups cause upfield shifts (shielding).

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Experimental Protocol: EI-Mass Spectrometry

A typical EI-MS experiment involves the following:

  • Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

MS_Workflow cluster_process Mass Spectrometer A Sample Introduction & Vaporization B Electron Ionization A->B C Mass Analysis (m/z) B->C D Detection C->D

Caption: A schematic representation of the electron ionization mass spectrometry process.

Comparative Analysis of Mass Spectra

The fragmentation patterns of this compound and its derivatives provide valuable clues about their structure.[9]

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Common Fragmentation Pathways
This compound 167139, 121, 109, 93, 65Loss of C₂H₄ (ethylene) from the ethoxy group, loss of NO₂, loss of the entire ethoxy group.
4-Nitroanisole 153123, 108, 95, 77Loss of CH₃ radical, loss of NO₂, loss of the methoxy group.[10]
4-Aminophenol 10980, 53Loss of HCN, loss of CO.
2-Methyl-4-nitrophenol 153136, 108, 77Loss of OH radical, loss of NO₂, loss of the methyl group.[11]
2-Chloro-4-nitrophenol 173/175143/145, 128/130, 99The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in characteristic M⁺ and M⁺+2 peaks. Fragmentation involves loss of NO₂, HCl, and CO.

The fragmentation of these aromatic compounds is often directed by the functional groups present. The nitro group can be lost as NO₂ (a loss of 46 amu), and the ether linkage can undergo cleavage. The presence of a halogen, like chlorine, is readily identified by its isotopic pattern.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic comparison of this compound and its derivatives demonstrates the power of a multi-technique approach to molecular characterization. Each spectroscopic method provides a unique piece of the structural puzzle. UV-Vis spectroscopy reveals information about the electronic structure, IR spectroscopy identifies the functional groups present, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns.

By systematically analyzing and comparing the spectral data of a parent compound and its derivatives, researchers can gain a deep understanding of how subtle changes in molecular structure influence spectroscopic properties. This knowledge is invaluable for confirming the identity of synthesized compounds, elucidating the structure of unknown substances, and ultimately, advancing the frontiers of chemical and pharmaceutical sciences.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 4-Nitrophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe and ethical scientific practice. For drug development professionals and researchers, the final step of an experiment—disposal—carries as much weight as the first. This guide provides a procedural framework for the proper disposal of 4-Nitrophenetole (CAS No. 100-29-8), emphasizing the principles of safety, regulatory compliance, and environmental stewardship.

Important Preliminary Directive: While this document synthesizes available data, the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of this compound is the ultimate and legally binding source of information. You are required to consult it for detailed guidance on hazards, personal protective equipment (PPE), and disposal requirements before proceeding.

Understanding this compound: Hazard Profile and Characteristics

This compound, also known as 1-ethoxy-4-nitrobenzene, is a nitroaromatic compound. While comprehensive, publicly available toxicological and disposal data is less extensive than for its analogue, 4-nitrophenol, its structure necessitates a cautious approach. Nitro compounds as a class can be toxic and are often listed as environmental hazards. The primary guiding principle is to treat this compound as a hazardous waste stream unless authoritatively informed otherwise by your institution's Environmental Health & Safety (EHS) department and the manufacturer's SDS.

PropertyValueSource
CAS Number 100-29-8
Molecular Formula C₈H₉NO₃
Physical State Solid, often described as brown crystals.[1]
Incompatibilities Strong oxidizing agents.[1]
Solubility Slightly soluble in water.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a singular action but a systematic process designed to protect laboratory personnel, waste handlers, and the environment.

Step 1: Waste Identification and Segregation

The first critical step is accurate identification. All materials that have come into contact with this compound must be considered contaminated and, therefore, part of the hazardous waste stream.

  • Primary Waste: Unused or expired this compound, reaction mixtures containing the compound.

  • Contaminated Solids: This includes items such as gloves, weighing papers, absorbent pads used for spills, contaminated silica gel, and single-use plasticware.

  • Contaminated Glassware: Any glassware (beakers, flasks, funnels) that cannot be effectively decontaminated.

  • Empty Containers: The original container of this compound must be treated as hazardous waste. Never rinse the container into the sink. It should be closed and disposed of with the solid waste.[2]

Causality: The principle of segregation is fundamental to preventing unintended chemical reactions in waste containers.[2] Mixing incompatible waste streams, such as placing an oxidizing agent in a container with organic waste, can lead to fires, explosions, or the generation of toxic gases.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE. The specific type of glove and respirator should be confirmed with the manufacturer's SDS, but a general baseline includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), ensuring to check for breakthrough time and compatibility.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a respirator may be required.

Step 3: Containerization and Labeling

Proper containment is non-negotiable and mandated by federal and local regulations.

  • Select a Compatible Container: Use a designated hazardous waste container that is compatible with this compound. The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (avoiding abbreviations).

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The associated hazards (e.g., Toxic).

Causality: Accurate and immediate labeling prevents dangerous errors. A waste container with an unknown or misidentified substance is a significant safety risk and often incurs substantial costs for analysis and disposal. Keeping containers closed prevents the release of vapors and protects the lab atmosphere.

Step 4: Waste Storage

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation.

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Segregation: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[1]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified channels.

  • Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your organization's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS team with the completed hazardous waste label information.

  • Never Use Sink or Trash: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash. This is a direct violation of environmental regulations and can lead to contamination of waterways and harm to aquatic life.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the chemical waste disposal process.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_process Handling & Containment cluster_storage Storage & Final Disposal start Start: Waste Generated (this compound) consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds Mandatory First Step don_ppe Don Appropriate PPE consult_sds->don_ppe identify Identify All Contaminated Items (Solid, Liquid, PPE) don_ppe->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Pickup from EHS Department store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

Advanced Disposal Considerations

For facilities that generate large quantities of nitroaromatic waste, advanced treatment options may be employed by hazardous waste disposal facilities. These methods are complex and require specialized equipment and permits.

  • Incineration: High-temperature incineration in a licensed hazardous waste facility is a common method for destroying organic compounds.[3] This process must be carefully controlled to ensure complete combustion and to scrub harmful combustion byproducts, such as nitrogen oxides (NOx), from the emissions.

  • Chemical Treatment: Various advanced oxidation processes (AOPs) have been explored for the degradation of nitrophenols in aqueous waste.[4] These methods, such as electrochemical oxidation, use powerful radicals to break down the aromatic ring structure, ultimately mineralizing the compound to carbon dioxide and water.[4]

These methods are exclusively performed at permitted Treatment, Storage, and Disposal Facilities (TSDFs) and are not to be attempted in a standard laboratory setting. Your responsibility is the safe collection, labeling, and transfer of the waste to the appropriate, certified professionals.

By adhering to this structured approach and always prioritizing the guidance within the manufacturer's SDS, you ensure that your vital research and development work is conducted with the highest standards of safety and environmental responsibility from inception to completion.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.